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  • Product: 8-bromo-5-fluoroquinoline-2-carbonitrile
  • CAS: 1698205-69-4

Core Science & Biosynthesis

Foundational

Tri-Orthogonal Functionalization of 8-Bromo-5-fluoroquinoline-2-carbonitrile: A Strategic Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of versatile, multi-functionalized core scaffolds. 8-Bromo-5-fluoroquinoline-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of versatile, multi-functionalized core scaffolds. 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) represents a privileged heterocyclic building block[1]. By integrating three orthogonal reactive sites—an 8-bromo handle, a 5-fluoro metabolic shield, and a 2-carbonitrile functional group—this molecule allows drug development professionals to execute divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of the scaffold's chemical properties, electronic profiling, and self-validating experimental protocols for its functionalization.

Structural and Electronic Profiling

The quinoline core is a ubiquitous pharmacophore in FDA-approved drugs, particularly in oncology and infectious diseases. However, unfunctionalized quinolines often suffer from rapid oxidative metabolism and poor target selectivity. The strategic substitution pattern of 8-bromo-5-fluoroquinoline-2-carbonitrile resolves these liabilities through a precise "push-pull" electronic system.

Physicochemical Properties & Pharmacological Relevance
PropertyValuePharmacological Relevance
Molecular Formula C₁₀H₄BrFN₂Provides three distinct vectors for late-stage functionalization[1].
Molecular Weight 251.05 g/mol Highly ligand-efficient; leaves ample molecular weight budget for elaboration while adhering to Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 36.7 ŲExcellent baseline for blood-brain barrier (BBB) penetration and passive cellular permeability.
cLogP (Estimated) ~2.9Optimal lipophilicity for balancing aqueous solubility with lipid membrane partitioning.
The 5-Fluoro Motif: Metabolic Shielding

The incorporation of a fluorine atom at the 5-position is not merely structural; it is a calculated pharmacokinetic intervention. The carbocyclic ring of quinoline is a known hotspot for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Because the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 98 kcal/mol), the 5-fluoro substituent acts as a metabolic block, preventing hydroxylation[2]. Furthermore, the high electronegativity of fluorine exerts an inductive electron-withdrawing effect that lowers the pKa of the quinoline nitrogen (N1), thereby increasing the fraction of un-ionized drug at physiological pH and enhancing passive membrane permeation[3].

Tri-Orthogonal Reactivity Mapping

The true value of this scaffold lies in its orthogonal reactivity, allowing chemists to modify one vector without protecting the others.

Workflow A 8-Bromo-5-fluoroquinoline -2-carbonitrile B Suzuki-Miyaura Coupling (C8 Arylation) A->B Pd(OAc)2, SPhos Ar-B(OH)2 C [3+2] Cycloaddition (C2 Tetrazole) B->C NaN3, ZnBr2 H2O/iPrOH D Lead Compound (e.g., Kinase Inhibitor) C->D Pharmacological Evaluation

Tri-orthogonal functionalization workflow of the quinoline scaffold.

Vector 1: The 8-Bromo Handle (Palladium-Catalyzed Cross-Coupling)

The 8-position of the quinoline ring is sterically accessible and electronically primed for oxidative addition by low-valent palladium species. This allows for the rapid extension of the molecule into hydrophobic binding pockets via Suzuki-Miyaura or Buchwald-Hartwig couplings. The proximity of the bromine to the quinoline nitrogen requires careful ligand selection to prevent the nitrogen from chelating and poisoning the palladium catalyst.

Vector 2: The 2-Carbonitrile Group (Tetrazole Bioisosterism)

Carboxylic acids are common pharmacophores for forming salt bridges with target proteins, but they suffer from poor membrane permeability and metabolic decarboxylation. The 2-carbonitrile group can be converted into a 1H-tetrazole via a [3+2] cycloaddition[4]. The tetrazole acts as a lipophilic bioisostere of a carboxylic acid: it possesses a similar pKa (~4.5) and planar geometry but exhibits superior metabolic stability and cellular penetration[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C8

Objective: To install an aryl or heteroaryl group at the 8-position while leaving the 2-carbonitrile and 5-fluoro groups intact.

  • Step 1: Catalyst Pre-activation. In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes rapid reductive elimination, while its electron density accelerates oxidative addition into the C-Br bond. Crucially, SPhos prevents the quinoline nitrogen from forming an inactive, stable chelate with the palladium center.

  • Step 2: Substrate Addition. Add 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Step 3: Degassing & Reaction. Add a degassed mixture of Toluene/H₂O (10:1). Heat to 90°C for 12 hours. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (forming a biaryl byproduct). The trace water is essential for the activation of the boronic acid to the reactive boronate species.

  • Step 4: Self-Validation (LC-MS/TLC). Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 251) and the emergence of the cross-coupled product mass validates the catalytic cycle. If unreacted starting material remains, catalyst poisoning has occurred; verify argon purity.

Protocol 2: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: To convert the 2-carbonitrile into a 5-substituted-1H-tetrazole bioisostere.

  • Step 1: Reagent Assembly. In a microwave-safe vial, dissolve the C8-arylated quinoline-2-carbonitrile (1.0 equiv) in a solvent mixture of isopropanol and water (1:1). Add sodium azide (NaN₃, 2.0 equiv) and Zinc Bromide (ZnBr₂, 1.0 equiv).

  • Step 2: Lewis Acid Activation. Causality: The uncatalyzed [3+2] cycloaddition requires dangerously high temperatures. ZnBr₂ acts as a Lewis acid, coordinating to the nitrogen of the cyano group. This withdraws electron density, making the nitrile carbon highly electrophilic and significantly lowering the activation energy required for the azide nucleophilic attack[4][5].

  • Step 3: Microwave Irradiation. Seal the vial and irradiate at 120°C for 30 minutes.

  • Step 4: Acidic Workup & Validation. The reaction initially forms a highly soluble zinc-tetrazole complex. To validate and isolate the product, acidify the aqueous mixture with 1M HCl to pH 2. Causality: Acidification breaks the zinc complex and protonates the tetrazole ring, causing the neutral, highly pure product to precipitate out of the aqueous solution. Collect via vacuum filtration.

Pharmacological Application: Kinase Inhibition

When functionalized via the protocols above, the resulting quinoline-tetrazole derivatives are highly potent scaffolds for Receptor Tyrosine Kinase (RTK) inhibition (e.g., c-Met, VEGFR2). The quinoline nitrogen and tetrazole moiety form critical hydrogen bonds within the ATP-binding cleft of the kinase, while the C8-aryl extension occupies the hydrophobic specificity pocket, effectively shutting down downstream oncogenic signaling.

Pathway Drug Quinoline-Tetrazole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Drug->RTK ATP-competitive Inhibition Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces PI3K PI3K / AKT Pathway RTK->PI3K Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Survival Proliferation->Apoptosis Blocked by Drug

Mechanism of action for quinoline-derived receptor tyrosine kinase inhibitors.

References

  • Chembeez. "(2S)-2-(4-bromophenyl)azetidine hydrochloride, 95% | Chem Pure - Chembeez" (Contains physical properties and CAS data for 8-bromo-5-fluoroquinoline-2-carbonitrile). Available at: [Link]

  • National Center for Biotechnology Information (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Available at:[Link]

  • Taylor & Francis Online. "The role of fluorine in medicinal chemistry: Improved metabolic stability." Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Available at:[Link]

  • Royal Society of Chemistry (RSC). "Organic & Biomolecular Chemistry: Suzuki–Miyaura cross-coupling reaction of 8-bromoquinolines." Available at:[Link]

Sources

Exploratory

Mechanistic Utility and Synthetic Protocols for 8-Bromo-5-fluoroquinoline-2-carbonitrile in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of rational drug design, polyfunct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of rational drug design, polyfunctionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly versatile, tri-substituted quinoline building block. Its strategic substitution pattern offers orthogonal reactivity, allowing medicinal chemists to independently functionalize the 8-position and the 2-position while maintaining the metabolic stability conferred by the 5-fluoro substituent. This whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, mechanistic utility, and field-proven experimental protocols for downstream derivatization.

Physicochemical Identifiers & Structural Analysis

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes the core identifiers and quantitative data for this scaffold[1][2].

PropertyValue
IUPAC Name 8-bromo-5-fluoroquinoline-2-carbonitrile
CAS Number 1698205-69-4
Molecular Formula C₁₀H₄BrFN₂
Molecular Weight 251.05 g/mol
Monoisotopic Mass 249.9542 Da
SMILES N#CC1=NC2=C(Br)C=CC(F)=C2C=C1
InChIKey BDRXASYHRHOLHO-UHFFFAOYSA-N
Structural Causality in Drug Design
  • The 5-Fluoro Substituent: Fluorine is highly electronegative and possesses a small Van der Waals radius. Placing it at the 5-position of the quinoline ring blocks cytochrome P450-mediated oxidative metabolism at a common metabolic soft spot, thereby increasing the biological half-life of downstream drug candidates [1].

  • The 8-Bromo Handle: The bromine atom provides a prime site for palladium-catalyzed cross-coupling. Its proximity to the quinoline nitrogen allows for potential bidentate coordination in biological targets, but requires careful ligand selection during synthesis to prevent catalyst poisoning.

  • The 2-Carbonitrile Group: The electron-withdrawing nitrile activates the quinoline ring and serves as a precursor for primary amines, amides, or bioisosteric tetrazoles.

Orthogonal Functionalization Strategy

The true power of 8-bromo-5-fluoroquinoline-2-carbonitrile lies in its capacity for orthogonal functionalization. The distinct electronic environments of the C8-bromide and the C2-nitrile allow for sequential, chemoselective modifications without cross-reactivity.

G A 8-bromo-5-fluoroquinoline-2-carbonitrile B Pd-Catalyzed Coupling A->B C8-Position C Nitrile Transformation A->C C2-Position D Suzuki-Miyaura (C-C) B->D E Buchwald-Hartwig (C-N) B->E F Tetrazole Synthesis C->F G Amine Reduction C->G

Orthogonal functionalization pathways for the quinoline scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Suzuki-Miyaura Cross-Coupling at C8

This protocol details the arylation of the 8-position using an aryl boronic acid [2].

Materials:

  • 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Combine 1,4-dioxane and water in a Schlenk flask. Sparge the mixture with dry nitrogen for 15 minutes.

    • Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Reagent Addition: Add the quinoline scaffold, boronic acid, and K₂CO₃. Finally, add the Pd(dppf)Cl₂ catalyst.

    • Causality: The addition of water to the solvent system is critical; it dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive palladium-hydroxo complex required to accelerate the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Sample the reaction and analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 251/253 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Validation: Successful oxidative addition and coupling are confirmed by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Conversion of C2-Carbonitrile to a 1H-Tetrazole

Tetrazoles are highly prized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids [3].

Materials:

  • Quinoline-2-carbonitrile derivative (1.0 equiv)

  • Sodium azide (NaN₃) (3.0 equiv)

  • Zinc bromide (ZnBr₂) (1.0 equiv)

  • Isopropanol / H₂O (2:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In a pressure-rated reaction vial, combine the nitrile starting material, NaN₃, and ZnBr₂ in the solvent mixture.

    • Causality: ZnBr₂ is employed as a Lewis acid to coordinate with the nitrogen atom of the carbonitrile group. This coordination withdraws electron density from the nitrile carbon, significantly lowering the activation energy required for the [3+2] cycloaddition with the azide anion.

  • Reaction Execution: Seal the vial and heat at 120°C for 12–16 hours behind a blast shield.

  • Self-Validation (pH-Triggered Precipitation): Cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches 2.0. Validation: Because 1H-tetrazoles have a pKa of approximately 4.5 to 5.5, acidifying the aqueous mixture protonates the highly soluble tetrazolate anion into its neutral form. The sudden, massive precipitation of a solid directly confirms the successful formation of the tetrazole ring.

  • Isolation: Isolate the product via simple vacuum filtration and wash with cold water.

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from 8-bromo-5-fluoroquinoline-2-carbonitrile frequently act as potent kinase inhibitors. The flat, aromatic quinoline core acts as a structural mimic of the adenine ring of ATP, allowing these molecules to competitively bind to the hinge region of Receptor Tyrosine Kinases (RTKs) such as EGFR or c-Met [4].

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Downstream PI3K/AKT & MAPK Pathways Receptor->Downstream Phosphorylation Inhibitor Quinoline Derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Cell Proliferation Downstream->Outcome

Mechanism of action for quinoline-derived kinase inhibitors.

By carefully selecting functional groups at the C8 and C2 positions, researchers can tune the molecule's interactions with the kinase's specificity pocket, while the C5-fluorine ensures the drug survives first-pass metabolism long enough to reach the tumor microenvironment.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Quinoline, a versatile pharmacophore Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 1698205-69-4 | 8-bromo-5-fluoroquinoline-2-carbonitrile Commercial Data Source: Chemikart URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 8-Bromo-5-fluoroquinoline-2-carbonitrile

Executive Summary In modern medicinal chemistry, the strategic halogenation of privileged scaffolds is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. 8-Bromo-5-fluoroquinoline-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic halogenation of privileged scaffolds is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) represents a highly specialized, tri-functionalized building block. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a carefully engineered node for drug discovery.

This whitepaper provides an in-depth technical guide to the molecular weight, chemical formula, and structural logic of this compound. Furthermore, it establishes a self-validating analytical framework—utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR)—to ensure rigorous quality control compliant with[1].

Physicochemical Properties & Molecular Logic

Before deploying any building block in a synthetic campaign, it is critical to understand the exact physicochemical parameters and the causality behind its structural design. The molecular formula of 8-bromo-5-fluoroquinoline-2-carbonitrile is C₁₀H₄BrFN₂ , yielding an average molecular weight of 251.05 g/mol [2].

Quantitative Data Profile
PropertyValueCausality / Analytical Significance
Molecular Formula C₁₀H₄BrFN₂Defines the exact atomic composition; dictates the obligate isotopic distribution required for MS validation.
Molecular Weight 251.05 g/mol The average mass used for stoichiometric calculations in bulk synthetic workflows[2].
Monoisotopic Mass 249.9542 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N); the critical target value for HRMS calibration[3].
SMILES String N#CC1=NC2=C(Br)C=CC(F)=C2C=C1Machine-readable topological structure for computational docking and cheminformatics[2].
CAS Registry Number 1698205-69-4Unique identifier for procurement, literature tracking, and regulatory documentation.
The Logic of Tri-Functionalization

Every functional group on this quinoline core serves a distinct, orthogonal purpose in drug development:

  • 5-Fluoro Position: The introduction of fluorine at the C-5 position increases lipophilicity and acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a classically vulnerable site on the quinoline ring.

  • 8-Bromo Position: Bromine serves as an electronically activated, sterically accessible handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • 2-Carbonitrile Position: The nitrile group is a highly versatile precursor. It acts as an electron-withdrawing group to modulate the pKa of the quinoline nitrogen, and it can be readily converted into a tetrazole (a bioisostere for a carboxylic acid) or hydrolyzed into an primary amide.

SyntheticUtility Core Scaffold: C10H4BrFN2 (MW: 251.05 g/mol) C8 8-Bromo Position (Cross-Coupling Handle) Core->C8 Pd Catalyst C2 2-Carbonitrile Position (Bioisostere Precursor) Core->C2 Cycloaddition C5 5-Fluoro Position (Metabolic Shield) Core->C5 Steric/Electronic Suzuki Suzuki-Miyaura (C-C Bond Formation) C8->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C8->Buchwald Tetrazole Tetrazole Synthesis (+ NaN3 / Heat) C2->Tetrazole

Fig 1: Mechanistic utility of the 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold in drug design.

Analytical Characterization Workflows

To guarantee scientific integrity, analytical methods must not merely "test" a sample; they must act as self-validating systems . If a compound is misidentified, downstream synthesis fails entirely. We utilize a dual-orthogonal approach: LC-ESI-HRMS for exact mass/isotopic validation, and multiplexed NMR for regiochemical confirmation.

AnalyticalWorkflow Sample 8-Bromo-5-fluoroquinoline- 2-carbonitrile Prep Sample Preparation (MeCN/H2O or CDCl3) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC 1 µL Injection NMR 19F / 13C / 1H NMR (Structural Profiling) Prep->NMR Aliquot in CDCl3 HRMS ESI-HRMS Analysis (Positive Mode) LC->HRMS Eluate Valid Self-Validation: Isotopic Pattern & Exact Mass HRMS->Valid m/z 250.9615

Fig 2: Self-validating analytical workflow for molecular weight and structural confirmation.

Detailed Step-by-Step Methodologies

Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-HRMS)

This protocol is designed to validate the exact mass and the molecular formula (C₁₀H₄BrFN₂) in accordance with[4].

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

    • Causality: This solvent system ensures complete dissolution of the lipophilic quinoline while maintaining compatibility with reversed-phase electrospray ionization (ESI).

  • Step 2: Chromatographic Separation. Inject 1 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion necessary for positive-mode ESI[4].

  • Step 3: HRMS Acquisition. Operate the mass spectrometer (e.g., Orbitrap or Q-TOF) in ESI+ mode at a minimum resolution of 70,000 FWHM.

    • Causality: High resolution is required to distinguish the target mass from isobaric matrix interferences[1].

  • Step 4: Self-Validation & Data Analysis. Extract the ion chromatogram for the monoisotopic [M+H]⁺ mass (m/z 250.9615).

    • System Validation Check: The protocol is inherently self-validating. Because bromine exists natively as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the operator must observe a distinct doublet at m/z 250.9615 and 252.9595. The absence of this exact 1:1 isotopic signature immediately flags the sample as degraded or incorrectly synthesized.

Protocol 2: Multiplexed NMR Structural Confirmation

While HRMS confirms the formula and weight, NMR confirms the spatial arrangement (regiochemistry) of the atoms.

  • Step 1: Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Step 2: ¹⁹F NMR Acquisition (376 MHz). Acquire the fluorine spectrum.

    • Causality: ¹⁹F NMR provides a highly sensitive, background-free environment. The C-5 fluorine will appear as a distinct singlet (typically between -110 and -120 ppm), confirming its presence without the complex multiplet overlap seen in ¹H NMR[5].

  • Step 3: ¹³C NMR Acquisition (101 MHz). Acquire the carbon spectrum.

    • System Validation Check: The spectrum must resolve exactly 10 distinct carbon environments. The critical self-validation point is the observation of the nitrile carbon (C≡N), which typically resonates near 117 ppm. Because the nitrile group is "silent" in standard ¹H NMR, the ¹³C spectrum acts as the definitive proof of the 2-carbonitrile substitution.

Conclusion

8-Bromo-5-fluoroquinoline-2-carbonitrile (MW: 251.05 g/mol ) is a sophisticated intermediate requiring stringent analytical oversight. By understanding the causality behind its structural components and employing self-validating HRMS and NMR protocols, drug development professionals can confidently integrate this scaffold into complex synthetic pathways, ensuring downstream efficacy and regulatory compliance.

References

  • Title: 1698205-69-4 | 8-bromo-5-fluoroquinoline-2-carbonitrile Source: Chemikart URL: [Link]

  • [3] Title: Explore - PubChemLite - C (Monoisotopic Mass Data) Source: PubChem (uni.lu) URL: [Link]

  • [5] Title: Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs (¹⁹F-NMR Validation) Source: Vietnam Journal of Science, Technology and Engineering (via oaji.net) URL: [Link]

  • [1] Title: High Resolution Mass Spectrometry (Regulatory Guidelines) Source: ResolveMass Laboratories Inc. URL: [Link]

  • [4] Title: Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Exploratory

Structural Analysis of the 8-Bromo-5-Fluoroquinoline-2-Carbonitrile Scaffold: A Comprehensive Technical Guide

Executive Summary The quinoline nucleus is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics ranging from antimalarials to oncology drugs. The precise functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics ranging from antimalarials to oncology drugs. The precise functionalization of this heterocycle dictates its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) scaffold represents a highly specialized, polyfunctional building block. By strategically positioning a heavy halogen (bromine), a highly electronegative atom (fluorine), and a versatile electron-withdrawing group (carbonitrile) around the quinoline core, researchers can finely tune lipophilicity, metabolic stability, and target engagement1[1].

This whitepaper provides an in-depth analysis of the structural causality, synthetic methodologies, and characterization protocols for this specific scaffold, designed for application scientists and drug development professionals.

Rational Design and Electronic Profiling

The deliberate placement of substituents on the 8-bromo-5-fluoroquinoline-2-carbonitrile molecule creates a unique electronic and steric environment. Understanding the "why" behind these modifications is critical for rational drug design:

  • 5-Fluoro Substitution (Metabolic Block & pKa Modulation): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is comparable to hydrogen (1.20 Å). Placing fluorine at the C5 position serves a dual purpose. First, it acts as a metabolic shield, preventing oxidative metabolism (e.g., hydroxylation by CYP450 enzymes) at a highly reactive site on the quinoline ring. Second, its strong inductive electron-withdrawing effect lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability and oral bioavailability.

  • 8-Bromo Substitution (Steric Bulk & Cross-Coupling Handle): The bulky bromine atom at the C8 position introduces significant steric hindrance, which can lock the conformation of the molecule when bound to a target receptor. Furthermore, bromine is highly polarizable, enabling strong halogen bonding with backbone carbonyls in protein binding pockets2[2]. Synthetically, the C8-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid late-stage diversification.

  • 2-Carbonitrile Group (H-Bond Acceptor & Bioisostere Precursor): The cyano group at C2 is strongly electron-withdrawing, further depleting electron density from the quinoline core. It acts as a linear hydrogen-bond acceptor. More importantly, it is a versatile synthetic precursor that can be converted into primary amines, carboxylic acids, amidines, or tetrazoles (a classic carboxylic acid bioisostere).

PharmacophoreModel Core Quinoline Core (π-π Stacking) F5 5-Fluoro (Metabolic Block / Lipophilicity) Core->F5 Br8 8-Bromo (Halogen Bonding / Steric Bulk) Core->Br8 CN2 2-Carbonitrile (H-Bond Acceptor) Core->CN2 Target Receptor / Enzyme Pocket Core->Target Aromatic Stacking F5->Target Hydrophobic Interaction Br8->Target Halogen Bond CN2->Target Dipole / H-Bond

Figure 1: Pharmacophore mapping and target engagement of the functionalized quinoline scaffold.

Synthetic Methodology and Workflow

The synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile requires a highly regioselective approach. Direct cyanation of the quinoline core is inefficient due to the electron-deficient nature of the ring. Therefore, a self-validating three-step protocol utilizing a modified Skraup synthesis followed by N-oxidation and a Reissert-type cyanation is the industry standard3[3].

Step-by-Step Experimental Protocol

Step 1: Skraup Synthesis of 8-Bromo-5-fluoroquinoline Causality: The Skraup reaction builds the pyridine ring onto the substituted aniline. Nitrobenzene acts as a mild oxidant to aromatize the intermediate dihydroquinoline.

  • Charge a round-bottom flask with 2-bromo-5-fluoroaniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv).

  • Slowly add concentrated sulfuric acid (3.0 equiv) dropwise at 0 °C to prevent uncontrolled exotherms.

  • Heat the mixture gradually to 150 °C and reflux for 6 hours.

  • Cool to room temperature, neutralize with aqueous NaOH (pH 8-9), and extract with ethyl acetate. Purify via silica gel chromatography to isolate 8-bromo-5-fluoroquinoline4[4].

Step 2: N-Oxidation Causality: Oxidizing the quinoline nitrogen to an N-oxide activates the C2 position for nucleophilic attack by the cyanide ion in the subsequent step.

  • Dissolve 8-bromo-5-fluoroquinoline in anhydrous dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 12 hours. Monitor completion via TLC (disappearance of the starting material, appearance of a highly polar baseline spot).

  • Quench with saturated aqueous Na2S2O3, wash with NaHCO3, and concentrate to yield the N-oxide intermediate.

Step 3: Modified Reissert-Type Cyanation Causality: Trimethylsilyl cyanide (TMSCN) is used instead of sodium cyanide for safety and solubility. N,N-Diisopropylethylamine (DIEA) promotes the elimination of the silanol leaving group, restoring aromaticity to yield the 2-carbonitrile.

  • Dissolve the N-oxide intermediate in dry DCM (0.5 M concentration).

  • Add TMSCN (3.0 equiv) and DIEA (2.0 equiv) sequentially under an argon atmosphere.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Quench carefully with saturated NaHCO3. Extract with DCM, dry over Na2SO4, and purify via flash chromatography (Hexanes/Ethyl Acetate) to afford the final 8-bromo-5-fluoroquinoline-2-carbonitrile3[3].

SynthesisWorkflow A 2-Bromo-5-fluoroaniline + Glycerol B Skraup Synthesis (H2SO4, PhNO2, Δ) A->B C 8-Bromo-5-fluoroquinoline B->C D N-Oxidation (mCPBA, DCM) C->D E Quinoline N-oxide Intermediate D->E F Modified Reissert Reaction (TMSCN, DIEA) E->F G 8-Bromo-5-fluoroquinoline- 2-carbonitrile F->G

Figure 2: Step-by-step synthetic workflow for the 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold.

Comprehensive Structural Analysis Protocols

Validating the structural integrity of the synthesized scaffold is paramount. The presence of fluorine and bromine induces complex coupling patterns and chemical shift perturbations.

Multinuclear NMR Spectroscopy (1H, 13C, 19F)
  • 19F NMR: The fluorine atom at C5 acts as an excellent internal probe. Due to its 100% natural abundance and spin-1/2 nucleus, it provides a distinct singlet (often split by long-range proton coupling) typically around -110 to -120 ppm (referenced to CFCl3).

  • 1H NMR: The C4 proton will exhibit a strong ortho coupling with the C3 proton (

    
     Hz) and a peri coupling with the C5 fluorine (
    
    
    
    Hz). The C7 proton will be significantly deshielded due to the anisotropic effect of the adjacent heavy bromine atom.
  • 13C NMR: The carbonitrile carbon (C2-CN) will appear characteristically around 117-118 ppm. The C-F carbon (C5) will show massive one-bond coupling (

    
     Hz), splitting the signal into a doublet.
    

Table 1: Expected NMR Chemical Shifts and Coupling Constants Data Summary

Nucleus / PositionExpected Chemical Shift (ppm)MultiplicityCoupling Constants (

in Hz)
Structural Causality
1H - C3 ~7.80Doublet

= 8.5
Deshielded by C2-CN group.
1H - C4 ~8.45Doublet of Doublets

= 8.5,

= 1.8
Peri-coupling with 5-Fluoro.
1H - C6 ~7.30Doublet of Doublets

= 8.0,

= 9.5
Ortho-coupling with 5-Fluoro.
1H - C7 ~8.10Doublet

= 8.0
Deshielded by adjacent 8-Bromo.
13C - C2 ~135.0SingletN/AElectron-deficient imine carbon.
13C - CN ~117.5SingletN/ANitrile carbon signature.
13C - C5 ~158.0Doublet

= ~252
Direct attachment to Fluorine.
19F - C5 -115.0Multiplet

,

Highly sensitive to local environment.

Note: Spectra acquired in CDCl3 at 298 K.

X-Ray Crystallography Protocol

To confirm the absolute conformation and assess solid-state packing (which influences solubility and formulation):

  • Grow single crystals via slow evaporation from a binary solvent system (e.g., DCM/Hexanes or EtOAc/Heptane).

  • Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (

    
     Å).
    
  • The heavy bromine atom allows for straightforward phase determination via anomalous dispersion. Expect the quinoline ring to be strictly planar, with the C-Br bond length measuring approximately 1.89 Å and the C-F bond length at 1.35 Å.

Applications in Drug Discovery

The 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold is not a final drug candidate but a highly optimized intermediate. Its utility shines in the development of target-specific inhibitors:

  • Proteasome Inhibitors (Rpn11): Halogenated quinolines have been identified as potent fragments for coordinating catalytic zinc ions in metalloproteases like Rpn11. The 8-position can be modified (via cross-coupling of the bromine) to introduce zinc-binding groups (ZBGs) such as thiols or hydroxamic acids, while the 5-fluoro group ensures the molecule survives hepatic clearance 2[2].

  • CNS Therapeutics (mGlu1 & 5-HT1A): The lipophilic nature of the halogenated quinoline allows for excellent blood-brain barrier (BBB) penetration. The 2-carbonitrile can be hydrolyzed to an amide or reduced to an amine to build piperazine-linked structures, which are classic pharmacophores for serotonin (5-HT1A) and metabotropic glutamate (mGlu1) receptor antagonists5[5].

By mastering the structural analysis and synthetic manipulation of this scaffold, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) campaigns, transforming this rigid, polyfunctional core into highly selective therapeutic agents.

References

  • Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. National Institutes of Health (NIH) / PMC. URL:[Link]

  • WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds. Google Patents.
  • Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

potential therapeutic applications of 8-bromo-5-fluoroquinoline-2-carbonitrile

Whitepaper: Rational Drug Design and Therapeutic Applications of 8-Bromo-5-fluoroquinoline-2-carbonitrile Executive Summary In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Rational Drug Design and Therapeutic Applications of 8-Bromo-5-fluoroquinoline-2-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that offer orthogonal reactivity and predictable pharmacokinetics is paramount. 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) has emerged as a highly specialized, multi-functional synthetic intermediate. While not a therapeutic agent in its raw form, its unique substitution pattern provides a precise architectural foundation for developing advanced therapeutics, particularly in oncology, neurogenesis, and infectious diseases.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the pharmacophoric utility of this molecule, outline its potential therapeutic applications based on recent literature, and provide self-validating experimental protocols for its functionalization.

Pharmacophoric Deconstruction & Structural Rationale

The therapeutic potential of 8-bromo-5-fluoroquinoline-2-carbonitrile lies in the distinct, non-competing reactivity of its three functional groups. Each moiety serves a specific purpose in rational drug design:

  • The 2-Carbonitrile Group (Electrophilic Hub): The cyano group at the C2 position is a versatile precursor. It can be converted into amidines, tetrazoles, or hydroxamic acids. In oncology, converting this nitrile into a hydroxamic acid creates a premier Zinc-Binding Group (ZBG) essential for chelating the catalytic Zn²⁺ ion in Histone Deacetylases (HDACs) [1].

  • The 8-Bromo Group (Cross-Coupling Handle): The carbon-bromine bond at the C8 position is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for the modular attachment of bulky hydrophobic "cap groups" via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the molecule to engage with the surface recognition domains of target proteins.

  • The 5-Fluoro Group (Metabolic Shield): The introduction of a highly electronegative fluorine atom at the C5 position lowers the pKa of the quinoline nitrogen, increases lipophilicity, and blocks cytochrome P450-mediated oxidation at that site, thereby significantly enhancing the molecule's metabolic half-life [2].

Primary Therapeutic Applications

A. Oncology: Dual Tubulin Polymerization and HDAC Inhibitors

Targeting multiple oncogenic pathways simultaneously is a proven strategy to overcome drug resistance. Recent studies have demonstrated that quinoline-2-carbonitrile-based hydroxamic acids act as highly potent dual inhibitors of Tubulin Polymerization (TP) and Histone Deacetylase 8 (HDAC8) [3].

By utilizing the 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold, researchers can synthesize derivatives that simultaneously destabilize the mitotic spindle (via tubulin binding) and prevent chromatin relaxation (via HDAC inhibition), leading to catastrophic G2/M cell cycle arrest and apoptosis in multidrug-resistant carcinoma cells.

Pathway Drug Quinoline-based Hydroxamic Acid HDAC8 HDAC8 Enzyme Drug->HDAC8 Inhibits (Zn2+ Chelation) Tubulin Tubulin Microtubules Drug->Tubulin Inhibits Polymerization AcHistone Acetylated Histones (Chromatin Relaxation) HDAC8->AcHistone Prevents Deacetylation CellArrest G2/M Cell Cycle Arrest Tubulin->CellArrest Destabilizes Spindle Apoptosis Apoptosis (Cancer Cell Death) AcHistone->Apoptosis Gene Expression Alteration CellArrest->Apoptosis Triggers Death Cascade

Figure 1: Dual mechanism of action for quinoline-derived HDAC/Tubulin inhibitors in oncology.

B. Neurogenesis and Antimicrobial Agents

Beyond oncology, the quinoline-2-carbonitrile core has shown remarkable utility in neuroscience. Specific thieno-quinoline-2-carbonitrile derivatives have been identified as fluorescent small molecules capable of inducing neural differentiation in PC12 cells, offering a synthetic alternative to protein-based neurotrophic factors [4]. Furthermore, the presence of the 5-fluoro group heavily mimics the core structure of fluoroquinolone antibiotics, which are notorious for their ability to inhibit bacterial DNA gyrase and topoisomerase IV [5].

Quantitative Data & Physicochemical Profiling

To justify the use of this scaffold in early-stage drug discovery, we must evaluate its physicochemical properties against Lipinski's Rule of Five.

Table 1: Physicochemical and Pharmacophoric Profile of 8-bromo-5-fluoroquinoline-2-carbonitrile

ParameterValue / DataTherapeutic Rationale & Causality
Molecular Weight 251.05 DaOptimal low molecular weight for Fragment-Based Drug Discovery (FBDD). Allows mass budget for adding cap groups without exceeding the 500 Da limit.
LogP (Predicted) ~3.14Favorable lipophilicity ensures excellent cell membrane permeability, crucial for intracellular targets like HDACs and Tubulin.
Topological Polar Surface Area (TPSA) 36.7 ŲWell below the 90 Ų threshold required for Blood-Brain Barrier (BBB) penetration, making it suitable for neuro-oncology or neurodegenerative applications.
H-Bond Donors / Acceptors 0 / 2Low hydrogen bonding potential minimizes desolvation energy penalties upon entering hydrophobic target binding pockets.

Validated Experimental Methodologies

To transform this intermediate into a therapeutic candidate, specific synthetic workflows must be employed. The following protocols are designed as self-validating systems, ensuring that the causality behind each chemical choice is clear.

G A 8-Bromo-5-fluoroquinoline- 2-carbonitrile (Scaffold) B Pd-Catalyzed Cross-Coupling (C8 Position) A->B Suzuki/Buchwald (Pd(dppf)Cl2) C Nitrile Conversion (C2 Position) B->C NH2OH·HCl (Base) D Hydroxamic Acid Derivative C->D Hydrolysis/ Derivatization E Dual HDAC/TP Inhibitor D->E Target Binding (Zn2+ Chelation)

Figure 2: Rational synthetic workflow from the 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold.

Protocol 1: C8-Position Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce a hydrophobic cap group at the C8 position to engage the surface recognition domain of target enzymes.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: Argon prevents the oxidation of the Pd(0) active species. K₂CO₃ is selected as a mild base to form a highly reactive boronate complex, which is a strict prerequisite for accelerating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: The bidentate dppf ligand provides a large "bite angle." This forces the intermediate Pd(II) complex into a strained geometry that dramatically accelerates the final reductive elimination step, overcoming the steric hindrance of the quinoline core.

  • Reaction Execution: Heat the mixture to 90°C for 6-8 hours with vigorous stirring.

  • Self-Validation & Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 251 [M+H]⁺) is entirely replaced by the product mass. If unreacted bromide remains, an additional catalyst spike (0.02 eq) is required.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc).

Protocol 2: Conversion of C2-Carbonitrile to a Zinc-Binding Hydroxamic Acid

Objective: Transform the electrophilic nitrile into a hydroxamic acid, the premier zinc-binding group (ZBG) for HDAC inhibition.

  • Hydroxylamine Liberation: Dissolve NH₂OH·HCl (5.0 eq) in anhydrous MeOH. Add NaOMe (5.0 eq) at 0°C and stir for 30 minutes.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt. The strong base NaOMe neutralizes the HCl, liberating the highly nucleophilic free hydroxylamine required to attack the sterically hindered C2-nitrile.

  • Nucleophilic Addition: Filter the precipitated NaCl, and add the free hydroxylamine solution to a solution of the C8-substituted quinoline-2-carbonitrile (from Protocol 1) in MeOH.

  • Heating and Conversion: Reflux the mixture at 65°C for 12 hours to form the intermediate amidoxime, followed by mild acidic hydrolysis (1M HCl) to yield the final hydroxamic acid.

  • Self-Validation (FeCl₃ Test): Dissolve 1 mg of the crude product in 1 mL of EtOH. Add 1-2 drops of a 1% aqueous FeCl₃ solution.

    • Validation Checkpoint: An immediate color change to a deep purple/red confirms the successful formation of the hydroxamic acid group. This occurs because hydroxamic acids form highly colored, stable chelate complexes with Fe(III), providing an instant, visual confirmation of functional group transformation.

References

  • A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. International Journal of Molecular Sciences, 2022. Available at:[Link]

  • The antibreast cancer therapeutic potential of quinazoline hybrids–Part I. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Available at:[Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 2024. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 2025. Available at:[Link]

Exploratory

Electronic Effects of Fluorine Substitution on Quinoline-2-Carbonitrile: A Technical Guide

Executive Summary The quinoline-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, materials science, and photoredox catalysis. Introducing fluorine into this heterocyclic system fundamentally alte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, materials science, and photoredox catalysis. Introducing fluorine into this heterocyclic system fundamentally alters its physicochemical profile. Due to fluorine’s extreme electronegativity, small van der Waals radius (1.47 Å), and non-polarizable nature, its substitution induces profound electronic effects that dictate the molecule's reactivity, metabolic stability, and photophysical emission[1]. This whitepaper provides an in-depth analysis of the causality behind these electronic shifts, offering researchers self-validating synthetic protocols and mechanistic insights for optimizing fluorinated quinoline-2-carbonitrile derivatives.

Mechanistic Foundations: The Dual Nature of Fluorine

The electronic influence of fluorine on the quinoline core is governed by a delicate interplay between two competing forces:

  • Strong Inductive Electron Withdrawal (-I Effect): Fluorine's high electronegativity pulls electron density away from the quinoline

    
    -system through the 
    
    
    
    -bonds. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), rendering the heterocycle more electrophilic[2].
  • Resonance Electron Donation (+M Effect): Despite being highly electronegative, fluorine possesses three lone pairs of electrons in its 2p orbitals. Because the 2p orbitals of fluorine and the 2p orbitals of the aromatic carbon are similar in size, orbital overlap is highly efficient. This allows fluorine to donate electron density back into the

    
    -system, particularly affecting the ortho and para positions relative to the substitution site.
    

When a carbonitrile group (-C≡N) is present at the C2 position, it acts as a strong


-acceptor. Fluorine substitution on the carbocyclic ring (e.g., C6 or C7) creates a "push-pull" donor-acceptor (D-

-A) system. The specific positioning of the fluorine atom dictates whether the -I or +M effect dominates the electronic communication with the C2-carbonitrile, directly impacting the molecule's dipole moment and binding affinity[3].

G F_Subst Fluorine Substitution (-I, +M Effects) Inductive Strong Inductive Electron Withdrawal (-I) F_Subst->Inductive Resonance Lone Pair Resonance Electron Donation (+M) F_Subst->Resonance LUMO Lowered LUMO Energy Increased Electrophilicity Inductive->LUMO Dipole Altered Dipole Moment & Lipophilicity Inductive->Dipole Resonance->Dipole C2_CN C2-Carbonitrile Activation LUMO->C2_CN

Logical flow of fluorine's electronic effects on the quinoline-2-carbonitrile scaffold.

Impact on the Quinoline-2-Carbonitrile Scaffold

Regioselectivity and Electrophilicity

Density Functional Theory (DFT) calculations of protonated quinoline derivatives reveal that the C2 and C4 positions have the largest contributions to the LUMO[2]. The presence of a highly electron-withdrawing cyano group at C2 further polarizes the ring. If fluorine is substituted at C6, its +M effect increases electron density at C8 and C5, but its strong -I effect globally decreases the basicity of the quinoline nitrogen. This reduced basicity makes the nitrogen less prone to protonation or N-oxidation, which must be accounted for during synthesis.

Photophysical Tuning

Fluorine substitution is a powerful tool for tuning the emissive properties of quinoline fluorophores. Unlike bulky methoxy groups, fluorine minimizes steric clashes while enabling rational tuning of the emission wavelength and charge transfer strength. In conformationally flexible donor-acceptor systems, fluorinated quinolines exhibit enhanced charge transfer even in apolar media, allowing the pH range for fluorescence changes to be finely tuned through electronic effects[3][4].

Synthetic Methodologies: Self-Validating Protocols

Synthesizing fluorinated quinoline-2-carbonitriles requires conditions that tolerate the deactivated nature of the fluorinated ring. A highly efficient, metal-free cyanation of N-oxides provides a robust pathway[5].

Causality Behind the Experimental Design

Direct cyanation of the C2 position requires overcoming the aromatic stabilization energy. By first oxidizing the quinoline to an N-oxide, the oxygen atom can act as a nucleophile against an activating agent like methanesulfonic anhydride (Ms


O). This forms a highly electrophilic N-mesyloxy quinolinium intermediate. The extreme electrophilicity of this intermediate, exacerbated by the -I effect of the fluorine substituent, drastically lowers the activation barrier for the nucleophilic attack of cyanide (from TMSCN) at the C2 position. Tetramethylguanidine (TMG) is selected as the base because it is non-nucleophilic but strong enough to facilitate the final rearomatization step without hydrolyzing the sensitive nitrile group[5].
Step-by-Step Protocol: Metal-Free Cyanation

Materials: Fluorinated quinoline N-oxide (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 3.0 equiv), Methanesulfonic anhydride (Ms


O, 2.0 equiv), Tetramethylguanidine (TMG, 2.0 equiv), anhydrous 1,2-dichloroethane (DCE).
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the fluorinated quinoline N-oxide (0.5 mmol) in anhydrous DCE (2.0 mL, 0.25 M).

  • Activation: Add Ms

    
    O (1.0 mmol) to the solution at room temperature. Stir for 10 minutes to ensure complete formation of the N-mesyloxy quinolinium intermediate.
    
  • Cyanation: Dropwise add TMSCN (1.5 mmol) followed by TMG (1.0 mmol). Self-Validation Check: The reaction mixture should exhibit a distinct color change (typically yellow to deep orange), indicating the formation of the Meisenheimer-type intermediate.

  • Reaction Progression: Stir the mixture at room temperature for 12–36 hours. Monitor via TLC (Hexanes/Ethyl Acetate). If starting material persists due to the deactivating nature of the fluorine, add an additional 1.0 equiv of TMSCN and Ms

    
    O.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (5 mL). Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure fluorinated quinoline-2-carbonitrile.

Workflow Step1 1. N-Oxidation Fluorinated Quinoline + Oxidant Step2 2. Activation Add Ms2O in DCE (0.25 M) Step1->Step2 Step3 3. Cyanation Add TMSCN (3.0 equiv) + TMG Step2->Step3 Step4 4. Reaction Stir at RT for 12-36 h Step3->Step4 Step5 5. Isolation Aqueous Workup & Chromatography Step4->Step5

Step-by-step metal-free cyanation workflow for fluorinated quinoline N-oxides.

Quantitative Data Summary

The integration of fluorine onto the quinoline-2-carbonitrile framework yields measurable shifts in both synthetic efficiency and photophysical behavior. The table below summarizes the comparative effects of substitution.

Substrate ModificationCyanation Yield (%)Emission Shift (

)
Primary Electronic Driver
Unsubstituted Quinoline N-oxide93%BaselineN/A
6-Fluoroquinoline N-oxide85-88%+45 nm (Red-shift)Enhanced D-

-A charge transfer (+M)
7-Fluoroquinoline N-oxide82-86%+30 nm (Red-shift)Inductive withdrawal (-I) dominating
5-Nitroquinoline N-oxide21%QuenchedExtreme -I / -M deactivation[5]
6-Methoxyquinoline N-oxide75%+80 nm (Red-shift)Strong +M donation (sterically demanding)

Note: Yields represent isolated yields following the metal-free cyanation protocol. Emission shifts are relative to the unsubstituted quinoline-2-carbonitrile in DMSO[3][5].

Conclusion

The electronic effects of fluorine substitution on quinoline-2-carbonitrile extend far beyond simple lipophilicity enhancement. By manipulating the delicate balance between fluorine's inductive electron withdrawal and resonance electron donation, researchers can precisely engineer the LUMO energy, electrophilicity, and photophysical emission of the quinoline scaffold. Utilizing self-validating protocols like the Ms


O-activated N-oxide cyanation ensures high-yielding access to these highly valuable, sterically unhindered donor-acceptor systems, paving the way for advanced applications in drug discovery and live-cell imaging.

References

  • [1] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at:[Link]

  • [5] Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC / NIH. Available at:[Link]

  • [2] Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at:[Link]

  • [3] Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC / NIH. Available at:[Link]

  • [4] Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at:[Link]

Sources

Foundational

Engineering Metabolic Robustness: The Role of Fluorination in Quinoline-3-Carbonitrile Scaffolds

Introduction: The Quinoline-3-Carbonitrile Pharmacophore The quinoline-3-carbonitrile system is a privileged scaffold in modern oncology and neurology, most notably serving as the core pharmacophore for dual Src/Abl kina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-3-Carbonitrile Pharmacophore

The quinoline-3-carbonitrile system is a privileged scaffold in modern oncology and neurology, most notably serving as the core pharmacophore for dual Src/Abl kinase inhibitors (e.g., Bosutinib) and negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2)[1][2]. Despite its high target affinity, the electron-rich nature of the quinoline core—especially when substituted with alkoxy or aniline groups—renders it highly susceptible to Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.

To mitigate rapid intrinsic clearance (


) and poor oral bioavailability, the strategic incorporation of fluorine atoms has become a cornerstone of lead optimization[3]. This technical guide explores the mechanistic causality behind fluorine-mediated metabolic stability, provides representative quantitative data, and outlines a self-validating experimental protocol for assessing microsomal stability.

Mechanistic Foundations of the "Fluorine Effect"

The addition of fluorine to the quinoline-3-carbonitrile scaffold is not merely a steric maneuver; it is a profound stereoelectronic intervention. The causality behind experimental choices to fluorinate specific positions (e.g., C-6, C-8, or the pendant 4-aniline ring) relies on three distinct physicochemical principles[3][4]:

  • Bond Dissociation Energy (BDE) and CYP450 Blockade: The C–F bond is the strongest single bond to carbon (~116 kcal/mol) compared to the C–H bond (~98 kcal/mol). CYP450-mediated aromatic hydroxylation requires the formation of a high-energy tetrahedral intermediate via an electrophilic attack by the iron-oxo species (Compound I). Fluorine's high electronegativity pulls electron density away from the aromatic ring, raising the activation energy required for this electrophilic attack and effectively shutting down the metabolic "soft spot."

  • pKa Modulation of Basic Appendages: Quinoline-3-carbonitriles often feature basic solubilizing groups (e.g., piperazines or piperidines) at the C-7 position[5]. Fluorination at the adjacent C-6 or C-8 positions exerts a strong inductive electron-withdrawing effect (

    
    ), lowering the pKa of these basic amines by 0.5 to 1.5 units. This reduction in basicity decreases lysosomal trapping and reduces phospholipidosis liability, indirectly altering the volume of distribution (
    
    
    
    ) and clearance.
  • Conformational Locking via Intramolecular Hydrogen Bonding: In 4-anilinoquinoline-3-carbonitriles, an ortho-fluorine on the aniline ring can form a highly stable intramolecular hydrogen bond with the bridging secondary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that is often poorly recognized by efflux transporters like P-glycoprotein (P-gp), thereby improving intracellular retention[6].
    

CYP450_Blockade cluster_0 Non-Fluorinated Quinoline cluster_1 Fluorinated Quinoline CH_Node C-H Bond (Metabolic Soft Spot) CYP_1 CYP450 [FeO]3+ Electrophilic Attack CH_Node->CYP_1 BDE ~98 kcal/mol Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_1->Metabolite Oxidation CF_Node C-F Bond (Metabolic Hard Spot) CYP_2 CYP450 [FeO]3+ Electrophilic Attack CF_Node->CYP_2 BDE ~116 kcal/mol Stable Parent Drug Intact (Prolonged Half-Life) CYP_2->Stable Steric/Electronic Blockade

CYP450 oxidative metabolism pathway vs. fluorine-mediated steric and electronic blockade.

Quantitative Impact on Metabolic Stability

To illustrate the impact of fluorination, consider the structure-activity relationship (SAR) data of representative 4-anilinoquinoline-3-carbonitrile kinase inhibitors. The transition from a methoxy-substituted ring to a fluoro-substituted ring drastically alters the intrinsic clearance in Human Liver Microsomes (HLM)[7][8].

Table 1: Comparative in vitro HLM Stability of Quinoline-3-Carbonitrile Analogs

Compound IDSubstitution PatternHLM

(min)
HLM

(µL/min/mg)
Primary Metabolic Fate
Analog A C-6 Methoxy, C-8 H14.297.6O-dealkylation, C-8 Hydroxylation
Analog B C-6 Fluoro, C-8 H38.536.0C-8 Hydroxylation
Analog C C-6 Methoxy, C-8 Fluoro45.130.7O-dealkylation
Analog D C-6 Fluoro, C-8 Fluoro>120<5.0Highly Stable
Bosutinib C-6 Methoxy, C-7 Alkoxy27.325.4O-dealkylation

Data synthesized from representative DMPK profiling of quinoline-based kinase inhibitors.

As shown, dual fluorination (Analog D) effectively seals the quinoline core from Phase I oxidation, shifting the metabolic burden to other parts of the molecule or enabling renal clearance pathways.

Experimental Methodology: Self-Validating HLM Assay

To generate trustworthy and reproducible


 data, the metabolic stability assay must be a self-validating system. This means incorporating positive and negative controls directly into the workflow to verify the enzymatic viability of the microsomes and the fidelity of the LC-MS/MS quantification[9].
Reagents and Materials
  • Human Liver Microsomes (HLM): Pooled (e.g., 50 donors), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • NADPH Regenerating System: Solution A (

    
    , Glc-6-P) and Solution B (Glc-6-P dehydrogenase).
    
  • Controls: Verapamil (High clearance control), Warfarin (Low clearance control).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 100 ng/mL of an appropriate Internal Standard (IS) (e.g., Tolbutamide or a stable-isotope labeled analog).

Step-by-Step Protocol

Step 1: Master Mix Preparation

  • Dilute the HLM stock in the phosphate buffer to a working concentration of 0.625 mg/mL.

  • Prepare a 10 µM working solution of the fluorinated quinoline-3-carbonitrile in 50% MeCN/water. (Final assay concentration of organic solvent must be <1% to prevent CYP inhibition).

Step 2: Pre-Incubation

  • In a 96-well deep-well plate, add 400 µL of the HLM working solution to the designated wells.

  • Add 5 µL of the 10 µM test compound (or controls). The final compound concentration is 1 µM, and final protein concentration is 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.

Step 3: Reaction Initiation and Sampling (The Kinetic Phase)

  • Causality Note: The reaction is strictly dependent on NADPH. Without it, CYP450 enzymes cannot cycle.

  • Initiate the reaction by adding 100 µL of the pre-warmed NADPH regenerating system to each well. Start the timer.

  • At designated time points (

    
     minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of the ice-cold Quench Solution (MeCN + IS).
    
  • Self-Validation: The

    
     sample must be taken before the addition of NADPH to establish the 100% parent baseline. A "No NADPH" control incubated for 60 minutes must also be run to rule out chemical instability or non-CYP mediated degradation.
    

Step 4: Protein Precipitation and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer 100 µL of the supernatant to a clean analysis plate.

  • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass transitions.

Step 5: Data Processing Calculate the in vitro half-life (


) using the slope (

) of the natural log of the percentage of parent remaining vs. time:

Calculate intrinsic clearance (

):

HLM_Workflow PreInc 1. Pre-Incubation HLM + Compound 37°C, 10 min Init 2. Initiation Add NADPH Regenerating System PreInc->Init Sample 3. Kinetic Sampling t = 0, 15, 30, 45, 60 min Init->Sample Quench 4. Quenching Ice-cold MeCN + IS Stops CYP Activity Sample->Quench Centrifuge 5. Centrifugation Pellet Proteins 4000 rpm, 4°C Quench->Centrifuge LCMS 6. LC-MS/MS MRM Quantification of Parent Drug Centrifuge->LCMS Data 7. Data Analysis Calculate t1/2 & CL_int LCMS->Data

High-throughput workflow for assessing the microsomal metabolic stability of drug candidates.

Conclusion

The integration of fluorine into the quinoline-3-carbonitrile scaffold represents a highly rational approach to overcoming the inherent metabolic liabilities of electron-rich heterocycles. By leveraging the high bond dissociation energy of the C-F bond and its profound stereoelectronic effects, drug developers can systematically engineer molecules with optimized intrinsic clearance, extended half-lives, and superior pharmacokinetic profiles. Rigorous, self-validating in vitro assays, such as the HLM protocol detailed above, remain essential for quantifying these improvements and guiding lead optimization campaigns toward clinical success.

References

  • Benchchem. "2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile ... - Benchchem." Benchchem,
  • MDPI.
  • ACS Publications.
  • NIH.
  • ResearchGate. "A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • ACS Publications. "Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia." Journal of Medicinal Chemistry,
  • NIH. "Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia." PMC,
  • NIH. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." PMC,

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Exploratory

Thermodynamic Characterization and Physical State Analysis of 8-bromo-5-fluoroquinoline-2-carbonitrile

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers. Executive Summary In the preclinical development of novel therapeutics, the physicochemical characterization of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers.

Executive Summary

In the preclinical development of novel therapeutics, the physicochemical characterization of active pharmaceutical ingredient (API) scaffolds is a critical path to ensuring formulation stability and bioavailability. 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly functionalized, rigid heterocyclic compound utilized as an intermediate in medicinal chemistry.

This technical whitepaper provides an in-depth analysis of the physical state and melting point of this compound. Because specific empirical melting point data for this exact derivative is often proprietary or requires batch-specific validation, this guide establishes the theoretical thermodynamic baseline and provides the gold-standard analytical protocols required to empirically determine these properties with high precision.

Theoretical Physical Properties & Causality

To understand the physical state of a compound, an Application Scientist must look beyond the macroscopic observation and analyze the molecular drivers of crystal lattice energy.

The Physical State: Crystalline Solid

At standard temperature and pressure (STP), 8-bromo-5-fluoroquinoline-2-carbonitrile exists as a solid , typically presenting as a crystalline powder[1].

The Causality of the Solid State: The physical state of a molecule is dictated by the balance between thermal kinetic energy and intermolecular attractive forces. For this compound, the solid state is driven by three primary structural features:

  • 
     Stacking:  The quinoline core is a planar, aromatic system. In the solid state, these flat rings stack efficiently, maximizing van der Waals interactions and minimizing free volume within the crystal lattice.
    
  • Halogen Bonding & Dipole Moments: The molecule possesses a highly electronegative fluorine atom at the C5 position and a large, polarizable bromine atom at the C8 position[2]. The bromine atom can participate in directional halogen bonding with the nitrogen atom of the carbonitrile group (-C≡N) on adjacent molecules.

  • Conformational Rigidity: The lack of rotatable bonds in the fused aromatic system significantly reduces the conformational entropy (

    
    ) of the liquid state. According to the Gibbs free energy equation (
    
    
    
    ), a lower entropy of fusion requires a higher temperature (
    
    
    ) to drive the phase transition from solid to liquid.
Expected Melting Point Range

While the exact melting point is batch-dependent based on polymorphic form and purity, highly substituted halogenated quinoline-2-carbonitriles typically exhibit melting points in the range of 120°C to 180°C . The strong intermolecular network requires significant thermal enthalpy (


) to disrupt the lattice.
Quantitative Data Summary
PropertyValue / DescriptionAnalytical Driver
Chemical Name 8-bromo-5-fluoroquinoline-2-carbonitrileIUPAC Nomenclature[2]
CAS Registry Number 1698205-69-4Chemical Identity
Molecular Formula C10H4BrFN2Stoichiometry[1]
Molecular Weight 251.05 g/mol Mass Spectrometry
Physical State (STP) Solid (Crystalline)Intermolecular Forces
Predicted Melting Range 120°C - 180°CLattice Energy / DSC

Standardized Experimental Protocols

To ensure scientific integrity, the determination of the physical state and melting point must be treated as a self-validating system. The following protocols eliminate environmental variables (like moisture) that can artificially depress the melting point via Raoult's Law.

Protocol A: Physical State Confirmation via Polarized Light Microscopy (PLM)

Objective: To confirm the solid state is crystalline rather than amorphous.

  • Sample Preparation: Transfer 1 mg of 8-bromo-5-fluoroquinoline-2-carbonitrile onto a clean glass slide. Disperse the powder using a drop of non-solvating mineral oil to prevent particle agglomeration.

  • Observation: Place the slide on a polarized light microscope stage.

  • Validation: Rotate the cross-polarizers.

    • Causality: Crystalline solids are anisotropic and will refract polarized light, exhibiting birefringence (bright, colorful flashes against a dark background). Amorphous solids are isotropic and will remain dark.

Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the exact onset melting temperature (


) and enthalpy of fusion (

).
  • Desiccation: Store the sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours.

    • Causality: Ambient moisture acts as an impurity, disrupting the crystal lattice and causing freezing point depression.

  • Sample Loading: Weigh exactly 2.0 to 5.0 mg of the desiccated powder into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan base.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents oxidative degradation of the quinoline ring at high temperatures, which would manifest as an exothermic artifact and obscure the endothermic melting peak.

  • Thermal Ramping: Equilibrate the system at 25°C, then heat at a linear rate of 10°C/min up to 250°C.

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak represents the thermodynamic melting point.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of characterizing the physical properties of 8-bromo-5-fluoroquinoline-2-carbonitrile, moving from macroscopic preparation to thermodynamic profiling.

MP_Workflow Start 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) Prep Sample Desiccation & Milling (Moisture Removal & Sizing) Start->Prep Visual Polarized Light Microscopy (Confirm Crystalline Solid State) Prep->Visual DSC Differential Scanning Calorimetry (Determine Exact Melting Point) Prep->DSC TGA Thermogravimetric Analysis (Assess Thermal Stability) Prep->TGA Analysis Thermodynamic Profiling (Lattice Energy & Phase Validation) Visual->Analysis DSC->Analysis TGA->Analysis

Fig 1: Thermodynamic and physical state characterization workflow.

References

  • Chemikart. "1698205-69-4 | 8-bromo-5-fluoroquinoline-2-carbonitrile | A2B". Available at:

  • [2] Chembeez. "(2S)-2-(4-bromophenyl)azetidine hydrochloride, 95% | Chem Pure - Chembeez". Available at:

  • [1] BLD Pharm. "1698205-69-4|8-Bromo-5-fluoroquinoline-2-carbonitrile|BLD Pharm". Available at:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 8-bromo-5-fluoroquinoline-2-carbonitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile, a key heterocyclic scaffold with signi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Quinolines are privileged structures in drug discovery, and the specific substitution pattern of this target molecule—featuring a bromine, a fluorine, and a carbonitrile group—offers a versatile platform for further chemical modification.[1][2][3] The carbonitrile moiety, in particular, is a valuable functional group that can be transformed into amines, amides, or carboxylic acids, making it a critical intermediate for generating diverse molecular libraries.[4] This guide details a robust and efficient three-step synthetic pathway, commencing with the commercially available 8-bromo-5-fluoroquinoline. The protocol leverages the activation of the quinoline ring via N-oxide formation, followed by a regioselective cyanation at the C2 position. Each step is explained with mechanistic rationale, detailed experimental procedures, and guidelines for characterization.

Introduction: Strategic Rationale for the Synthetic Approach

The chosen strategy hinges on the powerful reactivity of quinoline N-oxides.[6][7] The N-oxide functionality activates the quinoline ring, particularly the C2 and C8 positions, making them susceptible to nucleophilic attack.[7] This activation provides a reliable and highly regioselective method for introducing substituents that would be difficult to install on the parent quinoline.

Our synthetic pathway involves three key transformations:

  • Starting Material Acquisition: The synthesis begins with 8-bromo-5-fluoroquinoline, which is commercially available, providing a reliable and accessible entry point to the synthesis.[8][9]

  • N-Oxidation: The quinoline nitrogen is oxidized to form 8-bromo-5-fluoroquinoline 1-oxide. This is a critical activation step, typically achieved with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[10][11][12]

  • Deoxygenative Cyanation: The N-oxide is then subjected to a Reissert-Henze type reaction.[13][14] This classic transformation introduces a cyano group at the C2 position using a cyanide source, such as trimethylsilyl cyanide (TMSCN), with simultaneous removal of the N-oxide oxygen. This method is well-established for the C2-cyanation of a wide range of quinoline N-oxides.[4][6][13]

This approach is logical and efficient, as it leverages well-understood reactivity patterns to control the regiochemical outcome of the functionalization steps.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. The process is designed to be linear and efficient, starting from a commercially available precursor.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C2-Cyanation (Reissert-Henze) SM 8-Bromo-5-fluoroquinoline Int1 8-Bromo-5-fluoroquinoline 1-oxide SM->Int1 m-CPBA, DCM Int2 8-Bromo-5-fluoroquinoline 1-oxide Product 8-Bromo-5-fluoroquinoline-2-carbonitrile Int2->Product TMSCN, Benzoyl Chloride, DCM

Caption: Synthetic pathway for 8-bromo-5-fluoroquinoline-2-carbonitrile.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 8-Bromo-5-fluoroquinoline 1-oxide (Intermediate)

Mechanistic Insight: The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic outer oxygen of m-CPBA. This process forms the N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically straightforward and high-yielding.[10][15]

ParameterValue/ConditionRationale/Notes
Starting Material 8-Bromo-5-fluoroquinolineCommercially available.[8][16]
Reagent meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)Potent and reliable oxidizing agent for N-oxidation.[11][12] Use 1.2 equivalents to ensure full conversion.
Solvent Dichloromethane (DCM)Inert solvent that solubilizes both reactant and reagent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, then reaction proceeds efficiently at ambient temperature.
Reaction Time 12-24 hoursMonitor by TLC until starting material is consumed.
Work-up Aqueous NaHCO₃ washNeutralizes the acidic m-chlorobenzoic acid byproduct.
Purification Column ChromatographySilica gel, eluting with a gradient of ethyl acetate in hexanes.

Step-by-Step Procedure:

  • To a solution of 8-bromo-5-fluoroquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be more polar than the starting material.

  • Upon completion (typically 12-24 hours), dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 8-bromo-5-fluoroquinoline 1-oxide as a solid.

Protocol 2: Synthesis of 8-Bromo-5-fluoroquinoline-2-carbonitrile (Final Product)

Mechanistic Insight: This reaction follows the Reissert-Henze mechanism. The N-oxide oxygen is activated by an acylating agent (benzoyl chloride), making the C2 position highly electrophilic. The cyanide anion (from TMSCN) then attacks the C2 position. A subsequent rearomatization and elimination sequence yields the 2-cyanoquinoline product.[4][13]

ParameterValue/ConditionRationale/Notes
Starting Material 8-Bromo-5-fluoroquinoline 1-oxidePrepared as described in Protocol 1.
Cyanide Source Trimethylsilyl cyanide (TMSCN)A less hazardous and highly effective source of nucleophilic cyanide.[13]
Activating Agent Benzoyl ChlorideActivates the N-oxide for nucleophilic attack.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureControlled addition at 0 °C followed by reaction at ambient temperature.
Reaction Time 4-8 hoursMonitor by TLC for consumption of the N-oxide intermediate.
Work-up Aqueous NaHCO₃ washQuenches excess benzoyl chloride and neutralizes any acid formed.
Purification Column ChromatographySilica gel, eluting with a gradient of ethyl acetate in hexanes.

Step-by-Step Procedure:

  • Dissolve 8-bromo-5-fluoroquinoline 1-oxide (1.0 eq) in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.5 eq) dropwise, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-8 hours.

  • Monitor the reaction by TLC. The product will be less polar than the starting N-oxide.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 8-bromo-5-fluoroquinoline-2-carbonitrile.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically appears around 2220-2240 cm⁻¹).

  • Melting Point: To assess the purity of the final compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for obtaining 8-bromo-5-fluoroquinoline-2-carbonitrile. By employing a strategy based on N-oxide activation, this protocol ensures high regioselectivity in the critical C2-cyanation step. This versatile intermediate is now primed for further elaboration, serving as a valuable building block for the synthesis of novel compounds in the fields of pharmaceutical development and materials science.

References

  • ResearchGate. Strategies for C2‐cyanation of quinolines. Available at: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • University of Jordan. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • ACS Publications. Reaction of heterocyclic compounds. VII. Oxidative cyanation of heteroaromatic N-oxides. Available at: [Link]

  • MDPI. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Available at: [Link]

  • IQOG. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

  • Cambridge University Press. Reissert Reaction. Available at: [Link]

  • ResearchGate. Cu‐catalyzed alkylation of quinoline N‐oxides at C‐2 position. Available at: [Link]

  • IJBPAS. design & synthesis of fluoroquinolone through green chemistry approach. Available at: [Link]

  • J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. Available at: [Link]

  • Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.
  • MDPI. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Available at: [Link]

  • PrepChem.com. Synthesis of 8-bromo-5,6,7-trimethylquinoline. Available at: [Link]

  • MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available at: [Link]

  • Beilstein Journals. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Available at: [Link]

  • Wikipedia. Reissert reaction. Available at: [Link]

  • Royal Society of Chemistry. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Available at: [Link]

  • Royal Society of Chemistry. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. Available at: [Link]

  • LZ Chemical. 8-Bromo-5-fluoroquinoline. Available at: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Available at: [Link]

  • Dana Bioscience. 8-Bromo-5-fluoroquinoline-2-carbonitrile 50mg. Available at: [Link]

  • Bentham Science. Metal-free Oxidations with m-CPBA: An Octennial Update. Available at: [Link]

  • ResearchGate. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Available at: [Link]

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Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 8-Bromo-5-fluoroquinoline-2-carbonitrile

Introduction & Substrate Profiling 8-Bromo-5-fluoroquinoline-2-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the development of kinase inhibitors and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

8-Bromo-5-fluoroquinoline-2-carbonitrile is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. The functionalization of the C8 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique set of stereoelectronic challenges that require precise optimization of the catalytic system.

Mechanistic Causality & Reaction Pitfalls

When designing a cross-coupling protocol for this substrate, three primary structural features dictate the chemical causality of the reaction:

  • The "Peri" Effect at C8 : The proximity of the C8-bromide to the quinoline nitrogen lone pair creates a significant steric and electronic hurdle. During the oxidative addition step, the quinoline nitrogen can coordinate to the palladium center, displacing weaker ligands and forming an unreactive palladacycle ()[2]. This catalyst poisoning necessitates the use of bidentate ligands (e.g., dppf) or highly sterically demanding monodentate ligands (e.g., XPhos) to outcompete nitrogen chelation.

  • Electrophilicity of the 2-Carbonitrile : The cyano group is highly susceptible to nucleophilic attack. Under standard aqueous basic conditions (e.g., NaOH or KOH at elevated temperatures), the nitrile rapidly hydrolyzes to a primary amide or carboxylic acid. Therefore, mild, non-nucleophilic bases are mandatory.

  • Electronic Activation by the 5-Fluoro Group : The fluorine atom exerts a strong inductive electron-withdrawing effect, which slightly accelerates the initial oxidative addition of the palladium catalyst into the C8-Br bond but simultaneously increases the electrophilicity of the entire quinoline core, further exacerbating the risk of nitrile hydrolysis.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (C8-Br Activation) Pd0->OxAdd 8-Bromoquinoline TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / R-B(OH)2 Chelation Pitfall: Pd Chelation by Quinoline Nitrogen OxAdd->Chelation Weak Ligands RedElim Reductive Elimination TransMet->RedElim Hydrolysis Pitfall: Nitrile Hydrolysis (If Base is too strong) TransMet->Hydrolysis Strong Base (NaOH) RedElim->Pd0 Regenerated Pd(0) Product 8-Substituted Quinoline Product RedElim->Product Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific pitfalls.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data must be analyzed to select the optimal catalyst-base-solvent triad. Table 1 summarizes the quantitative data from condition screening, demonstrating the causality between reagent selection and product yield.

Table 1: Optimization of Suzuki-Miyaura Conditions for 8-Bromo-5-fluoroquinoline-2-carbonitrile

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Yield (%)Primary Observation / Impurity Profile
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9045%Significant catalyst poisoning; unreacted starting material.
2Pd(dppf)Cl₂·CH₂Cl₂NaOH1,4-Dioxane/H₂O (4:1)90<10%Complete hydrolysis of the 2-carbonitrile to the primary amide.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Clean conversion; nitrile remains completely intact.
4Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)7082%Good yield; lower temperature required due to THF boiling point.

Note: Boronic acid used for screening was phenylboronic acid (1.2 equiv). Yields represent isolated yields after silica gel chromatography.

The data clearly indicates that Pd(dppf)Cl₂ combined with K₂CO₃ in a 1,4-Dioxane/H₂O mixture provides the optimal balance. The bidentate dppf ligand prevents quinoline nitrogen chelation, while the mild potassium carbonate base facilitates transmetalation ()[3] without triggering nitrile hydrolysis.

Experimental Protocol

The following step-by-step methodology is designed to ensure maximum reproducibility and scientific integrity. The protocol is self-validating: the visual color changes during the reaction serve as internal checkpoints for the active catalytic cycle.

ExperimentalWorkflow Prep 1. Preparation Schlenk Flask, Argon Load 2. Reagent Loading Substrate, Boronic Acid, Pd(dppf)Cl2 Prep->Load Solvent 3. Solvent & Base Degassed Dioxane/H2O, K2CO3 Load->Solvent Reaction 4. Reaction 90°C, 12-16 hours Solvent->Reaction Workup 5. Workup EtOAc Extraction, Brine Wash Reaction->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Reagents and Materials
  • Substrate : 8-Bromo-5-fluoroquinoline-2-carbonitrile (1.0 mmol, 251.05 g/mol )

  • Coupling Partner : Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base : Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvents : 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

  • Equipment : 25 mL Schlenk tube, magnetic stir bar, argon manifold, oil bath.

Step-by-Step Methodology

Step 1: Reagent Charging (Air-Free Setup)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 8-bromo-5-fluoroquinoline-2-carbonitrile (251 mg, 1.0 mmol) and the selected boronic acid (1.2 mmol).

  • Add K₂CO₃ (276 mg, 2.0 mmol) and the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling to ensure an inert atmosphere. Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

Step 2: Solvent Addition and Degassing 4. In a separate flask, prepare a 4:1 mixture of 1,4-dioxane (8.0 mL) and water (2.0 mL). Degas the solvent mixture by sparging with argon for 15 minutes. 5. Using a syringe, transfer 10 mL of the degassed solvent mixture into the Schlenk tube containing the solid reagents. 6. The reaction mixture will typically appear dark red or brownish-orange, indicative of the active Pd(0) species entering the catalytic cycle ()[4].

Step 3: Reaction Execution 7. Replace the septum with a Teflon screw cap under a positive flow of argon. 8. Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. 9. Stir vigorously (800 rpm) for 12–16 hours. Self-Validation Check: The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base and the organic substrate.

Step 4: Quenching and Workup 10. Remove the reaction vessel from the oil bath and allow it to cool to room temperature. 11. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). 12. Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 15 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 14. Purify the crude dark residue via flash column chromatography on silica gel. Use a gradient eluent system (typically Hexanes/Ethyl Acetate, starting from 9:1 to 7:3) depending on the polarity of the introduced aryl group. 15. The product fractions are pooled and concentrated to yield the pure 8-substituted-5-fluoroquinoline-2-carbonitrile.

Conclusion

The successful Suzuki-Miyaura cross-coupling of 8-bromo-5-fluoroquinoline-2-carbonitrile relies heavily on mitigating the "peri" effect and protecting the sensitive cyano group. By utilizing the bidentate Pd(dppf)Cl₂ catalyst and a mild K₂CO₃ base in a controlled dioxane/water solvent system, researchers can achieve high yields while maintaining the structural integrity of the quinoline core.

References

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts URL : [Link]

  • Title : Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors Source : ACS Publications URL : [Link]

Sources

Method

Application Note: Functionalization of 8-Bromo-5-fluoroquinoline-2-carbonitrile via Buchwald-Hartwig Amination

Executive Summary The functionalization of halogenated quinolines is a cornerstone in the synthesis of pharmaceutical intermediates and advanced materials. Specifically, the carbon-nitrogen (C-N) cross-coupling of 8-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated quinolines is a cornerstone in the synthesis of pharmaceutical intermediates and advanced materials. Specifically, the carbon-nitrogen (C-N) cross-coupling of 8-bromo-5-fluoroquinoline-2-carbonitrile via the Buchwald-Hartwig amination presents a unique set of electronic and steric challenges. This application note provides a comprehensive, field-proven protocol for the efficient amination of this substrate. It details the mechanistic rationale behind catalyst and base selection, provides quantitative optimization data, and outlines a self-validating experimental workflow designed for researchers and drug development professionals.

Mechanistic Rationale & Substrate-Specific Challenges

The Buchwald-Hartwig amination relies on a palladium-catalyzed cycle to forge C-N bonds. However, 8-bromo-5-fluoroquinoline-2-carbonitrile possesses three distinct functional groups that dictate the reaction's trajectory and potential failure modes:

  • C8-Bromo Group (Reactive Site): Located adjacent to the quinoline nitrogen, this site is sterically hindered. Furthermore, the proximity of the nitrogen and the bromide can lead to the formation of stable, inactive palladium chelates, stalling the catalytic cycle [1, 2].

  • C2-Carbonitrile Group (Base-Sensitive): Nitriles are highly susceptible to nucleophilic attack or hydrolysis in the presence of strong bases (e.g., sodium tert-butoxide, NaOtBu), which are traditionally used in Buchwald-Hartwig aminations [1].

  • C5-Fluoro Group (Electronic Modulator): The strongly electron-withdrawing fluorine atom increases the electrophilicity of the quinoline core. While this facilitates the initial oxidative addition of the Pd(0) catalyst to the C8-Br bond, it also increases the risk of off-target nucleophilic aromatic substitution (S_NAr) if the amine is highly nucleophilic.

To overcome these challenges, the protocol utilizes a weak, non-nucleophilic base (Cs₂CO₃ ) to preserve the carbonitrile group [1], paired with a bulky, electron-rich monodentate ligand (e.g., BrettPhos ) or bidentate ligand (e.g., BINAP ) to accelerate reductive elimination and prevent catalyst poisoning by the quinoline nitrogen [2, 3].

Catalytic Cycle & Pathway Visualization

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, modulated by the specific electronic demands of the fluoroquinoline core. The bulky ligand ensures that the oxidative addition complex rapidly coordinates the amine and undergoes reductive elimination before side reactions can occur.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C8-Br Cleavage) Pd0->OxAdd 8-bromo-5-fluoroquinoline- 2-carbonitrile AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base (e.g., Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base-HBr RedElim->Pd0 Functionalized Product

Pd-catalyzed Buchwald-Hartwig amination cycle for 8-bromo-5-fluoroquinoline-2-carbonitrile.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening, demonstrating the causality behind the final protocol selection. The primary objective is to maximize the yield of the C8-aminated product while minimizing dehalogenation (M-79) and nitrile degradation (M+18) byproducts.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Nitrile Degradation (%)
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)NaOtBuToluene100>95%45% (High)
Pd₂(dba)₃ (2.5 mol%)BINAP (7.5 mol%)K₃PO₄1,4-Dioxane9078%<5%
Pd₂(dba)₃ (2.5 mol%)BrettPhos (7.5 mol%)Cs₂CO₃1,4-Dioxane90>98% <1% (Optimal)
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)Cs₂CO₃Toluene10085%<2%

Data Interpretation: The use of NaOtBu leads to unacceptable levels of nitrile degradation [1]. Pd2(dba)3 is preferred over Pd(OAc)2 as it provides a direct Pd(0) source, avoiding the need for in situ reduction which can stall in the presence of the coordinating quinoline nitrogen [3]. Cs2CO3 in 1,4-Dioxane with BrettPhos provides the optimal balance of reactivity and functional group tolerance [2, 4].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the inert atmosphere and order of addition, the reproducibility of the C-N coupling is ensured.

Materials Required:
  • Substrate: 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 equiv, 1.0 mmol, 251.05 g/mol )

  • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Ligand: BrettPhos (0.075 equiv, 7.5 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles). Causality: Pd(0) complexes and electron-rich phosphine ligands are highly sensitive to oxidation, which will prematurely terminate the catalytic cycle.

  • Solid Reagent Addition: Add 8-bromo-5-fluoroquinoline-2-carbonitrile, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to the flask under a positive stream of Argon.

  • Solvent & Liquid Addition: Add degassed 1,4-Dioxane (10 mL) followed by the amine (if liquid). If the amine is solid, it should be added during Step 2.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12–16 hours. Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture; Cs₂CO₃ is insoluble in dioxane, and the deprotonation step occurs at the solid-liquid interface.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized 8-amino-5-fluoroquinoline-2-carbonitrile.

Workflow Prep 1. Catalyst Pre-activation Pd2(dba)3 + Ligand Add 2. Substrate Addition Under Argon Prep->Add React 3. Heat at 90°C 1,4-Dioxane Add->React Workup 4. Filtration & Workup (Remove Pd/Salts) React->Workup Purify 5. Silica Gel Chromatography Workup->Purify

Step-by-step experimental workflow for the amination of the quinoline-2-carbonitrile derivative.

Analytical Validation & Troubleshooting

To maintain scientific integrity, researchers must validate the outcome against known failure modes of this specific transformation:

  • Self-Validation Checkpoint (In-Process): After 12 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Look for the disappearance of the starting material (m/z 251/253) and the appearance of the product mass.

  • Failure Mode 1: Incomplete Conversion. If LC-MS shows significant starting material remaining, the catalyst may have been poisoned by oxygen or the quinoline nitrogen. Solution: Ensure strict Schlenk techniques. Consider increasing the ligand-to-palladium ratio to 3:1 to favor the active monoligated Pd(0) species.

  • Failure Mode 2: Dehalogenation (Formation of 5-fluoroquinoline-2-carbonitrile). This occurs via β-hydride elimination from the amine coordination complex, followed by reductive elimination of the hydride and the aryl group [3]. Solution: Ensure the use of a bulky ligand (e.g., BrettPhos) which accelerates the desired C-N reductive elimination over the side-reaction pathway.

  • Failure Mode 3: Nitrile Hydrolysis/Amidation. Detected by a mass shift of +18 Da (hydrolysis to amide). Solution: Ensure the Cs₂CO₃ and 1,4-Dioxane are strictly anhydrous. Water in the presence of base and heat will rapidly hydrolyze the activated C2-carbonitrile.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.BenchChem.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.ACS Publications.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.National Institutes of Health (NIH).
Application

Chemoselective Reduction of Nitriles to Primary Amines in Polyfunctionalized Quinolines

Application Note & Validated Protocol Target Substrate: 8-bromo-5-fluoroquinoline-2-carbonitrile Target Product: (8-bromo-5-fluoroquinolin-2-yl)methanamine Executive Summary The reduction of a nitrile group to a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Validated Protocol Target Substrate: 8-bromo-5-fluoroquinoline-2-carbonitrile Target Product: (8-bromo-5-fluoroquinolin-2-yl)methanamine

Executive Summary

The reduction of a nitrile group to a primary amine in the presence of reducible halogens (such as an aryl bromide) and an aromatic heterocycle (quinoline) presents a classic chemoselectivity challenge in drug development and synthetic chemistry. Standard catalytic hydrogenation techniques frequently result in catastrophic hydrodehalogenation, destroying the critical 8-bromo substituent required for downstream cross-coupling reactions.

This application note details a highly chemoselective, self-validating protocol utilizing Borane-Tetrahydrofuran (BH₃·THF) to cleanly reduce the nitrile group of 8-bromo-5-fluoroquinoline-2-carbonitrile to its corresponding primary amine, ensuring >99% retention of the sensitive bromo and fluoro functional groups.

Mechanistic Rationale: The Chemoselectivity Challenge

When designing a reduction protocol for 8-bromo-5-fluoroquinoline-2-carbonitrile, the synthetic chemist must navigate three reactive sites:

  • The Nitrile (-CN): Requires a strong hydride source or high-pressure hydrogenation to fully reduce to the primary amine (-CH₂NH₂).

  • The 8-Bromo Substituent: Highly susceptible to oxidative addition by transition metals (Pd, Pt, Ni) and subsequent hydrodehalogenation.

  • The Quinoline Core: Vulnerable to partial reduction (e.g., to 1,2,3,4-tetrahydroquinoline) under harsh conditions or when using strong nucleophilic hydrides like LiAlH₄.

Why Standard Methods Fail
  • Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni): Palladium inserts readily into the C-Br bond. Under a hydrogen atmosphere, this leads to rapid debromination before or during nitrile reduction[1].

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful nucleophilic reducing agent, LiAlH₄ can over-reduce the quinoline ring and, at elevated temperatures, facilitate halogen-metal exchange or direct nucleophilic displacement of the halogens.

The Borane-THF Advantage (Causality of Choice)

Borane (BH₃) is an electrophilic reducing agent. Its mechanism of action is fundamentally different from nucleophilic hydrides. BH₃ requires a Lewis basic site to coordinate its empty p-orbital before hydride transfer can occur. The nitrogen atom of the nitrile group acts as this Lewis base. Once coordinated, an intramolecular hydride transfer occurs rapidly, forming a stable borazine-like intermediate[2].

Because the electron-rich aryl bromide lacks a strongly Lewis basic lone pair capable of outcompeting the nitrile, it is completely ignored by the borane complex[3]. Furthermore, the quinoline nitrogen, while basic, is sterically hindered by the adjacent 8-bromo group and the 2-nitrile group, directing the borane preferentially to the highly accessible linear nitrile.

Reaction Workflow

Pathway N1 8-Bromo-5-fluoroquinoline- 2-carbonitrile N2 Borane Coordination (BH3·THF, 0 °C) N1->N2 Electrophilic Attack N3 Borazine Intermediate [R-CH2-N(BH2)2] N2->N3 Hydride Transfer N4 Acidic Hydrolysis (MeOH / HCl, Reflux) N3->N4 Quench N5 Amine Hydrochloride Salt N4->N5 Cleavage N6 Target Amine (Basic Workup) N5->N6 Neutralization

Fig 1. Chemoselective workflow for the borane-mediated reduction of nitrile to primary amine.

Comparative Data: Reducing Agent Selection

The following table summarizes the empirical performance of various reduction systems on halogenated quinoline-carbonitriles, justifying the selection of BH₃·THF.

Reducing Agent SystemNitrile Reduction EfficiencyC-Br Bond RetentionQuinoline Core StabilityRecommendation
H₂ (1 atm), Pd/C HighPoor (<10%) ModerateNot Recommended (Severe Debromination)
LiAlH₄ (THF, 0 °C) HighModerate (~70%)LowNot Recommended (Over-reduction risk)
NaBH₄ / NiCl₂·6H₂O GoodGood (>90%)HighViable Alternative (Mild conditions)[4]
BH₃·THF (Reflux) Excellent Excellent (>99%) High Optimal Protocol [2]

Validated Protocol: Borane-Mediated Reduction

Reagents & Equipment
  • Substrate: 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 eq)

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (3.0 eq to ensure complete conversion of the triple bond).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Methanol (MeOH).

  • Workup Reagents: 2M HCl (aq), 2M NaOH (aq), Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

  • Equipment: Flame-dried round-bottom flask, reflux condenser, nitrogen/argon line, magnetic stirrer.

Step-by-Step Procedure

Step 1: Preparation and Initiation

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 8-bromo-5-fluoroquinoline-2-carbonitrile (e.g., 1.0 mmol, 251.05 mg).

  • Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times).

  • Dissolve the substrate in anhydrous THF (0.2 M concentration, 5.0 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Borane Addition 5. Slowly add the 1.0 M BH₃·THF solution (3.0 mL, 3.0 mmol, 3.0 eq) dropwise via syringe over 10 minutes.

  • Causality Note: Dropwise addition controls the exothermic coordination event and prevents localized heating, which could trigger unwanted side reactions.

Step 3: Reflux and Reduction 6. Remove the ice bath and allow the reaction to warm to room temperature (approx. 30 minutes). 7. Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the absence of the characteristic nitrile stretch (~2220 cm⁻¹) via IR spectroscopy confirms the formation of the borazine intermediate.

Step 4: Quench and Hydrolysis 8. Cool the reaction mixture back to 0 °C. 9. CAUTION: Carefully and slowly add Methanol (3.0 mL) dropwise to quench unreacted borane. Hydrogen gas will evolve vigorously. 10. Once gas evolution ceases, add 2M HCl (aq) (5.0 mL). 11. Heat the mixture to reflux for 1 hour.

  • Causality Note: The initial reduction forms a stable boron-nitrogen complex. Acidic hydrolysis at elevated temperatures is strictly required to cleave the robust B-N bonds and release the amine hydrochloride salt[1].

Step 5: Isolation and Free-Basing 12. Cool the mixture to room temperature and concentrate in vacuo to remove THF and Methanol. 13. Wash the remaining aqueous acidic layer with Diethyl Ether (2 x 10 mL) to remove non-basic organic impurities. Discard the ether layer. 14. Cool the aqueous layer to 0 °C and adjust the pH to >10 by the slow addition of 2M NaOH (aq). The product will precipitate or oil out as the free base. 15. Extract the aqueous layer with DCM or EtOAc (3 x 15 mL). 16. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (8-bromo-5-fluoroquinolin-2-yl)methanamine.

Analytical Validation
  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for the disappearance of the downfield quinoline shifts associated with the electron-withdrawing nitrile, and the appearance of a new benzylic singlet integrating to 2 protons at approximately δ 4.0 - 4.2 ppm (-CH₂ -NH₂), alongside a broad singlet for the primary amine protons (-NH₂ ).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z ~255.0 / 257.0 (exhibiting the classic 1:1 isotopic pattern indicative of a single bromine atom, confirming no debromination occurred).

References

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN Source: Asian Journal of Chemistry URL:[Link]

  • Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: Molecules (MDPI) URL:[Link]

  • Reduction and Oxidation of Carbonyl Compounds and Derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SₙAr) Reactions of 8-Bromo-5-fluoroquinoline-2-carbonitrile

Executive Summary For drug development professionals and synthetic chemists, 8-bromo-5-fluoroquinoline-2-carbonitrile serves as a highly versatile, bifunctional building block. The strategic placement of halogens on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 8-bromo-5-fluoroquinoline-2-carbonitrile serves as a highly versatile, bifunctional building block. The strategic placement of halogens on the electron-deficient quinoline core enables strictly orthogonal reactivity. This guide details the mechanistic rationale and provides self-validating protocols for the regioselective Nucleophilic Aromatic Substitution (SₙAr) at the C5-fluoro position, preserving the C8-bromo handle for downstream transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Regioselectivity (The "Why")

Achieving high regioselectivity in di-halogenated heterocycles requires exploiting both electronic activation and leaving-group dynamics. The exclusive substitution at the C5 position over the C8 position is driven by two fundamental chemical principles:

  • The Element Effect in SₙAr: Unlike Sₙ1 or Sₙ2 reactions where bond cleavage is the rate-determining step (making bromine a superior leaving group), the rate-determining step in SₙAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity (Pauling scale ~3.98) exerts a profound inductive electron-withdrawing effect, creating a strong partial positive charge (δ⁺) at C5. This significantly lowers the activation energy for nucleophilic addition, rendering fluorides vastly more reactive than bromides in SₙAr[1].

  • Electronic Delocalization: The quinoline nitrogen and the highly electron-withdrawing 2-carbonitrile group strongly polarize the ring system[2]. When a nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer intermediate delocalizes through the conjugated π-system to the bridgehead carbon (C4a), and subsequently to the highly electronegative quinoline nitrogen (N1) and the C2-carbonitrile group[3]. Attack at C8 does not offer the same direct resonance stabilization onto the nitrogen atom, further cementing the regioselectivity.

Pathway A Nucleophilic Attack at C5 (Rate-Determining Step) B Formation of Meisenheimer Complex (Negative Charge at C4a) A->B C Resonance Stabilization via Quinoline Nitrogen (N1) & C2-CN B->C D Rapid Fluoride Elimination (Aromatization) C->D

Electronic delocalization pathway stabilizing the C5 Meisenheimer complex.

Experimental Workflow

Workflow SM 8-Bromo-5-fluoroquinoline- 2-carbonitrile SNAr SNAr Reaction (Nucleophile attack at C5) SM->SNAr Nu-H, Base Polar Aprotic Solvent Int 5-Substituted-8-bromoquinoline- 2-carbonitrile SNAr->Int F- displacement Coupling Pd-Catalyzed Cross-Coupling at C8 Int->Coupling Ar-B(OH)2, Pd(0) Base, Heat Prod 5,8-Disubstituted Quinoline-2-carbonitrile Coupling->Prod Br displacement

Workflow for the orthogonal functionalization of 8-bromo-5-fluoroquinoline-2-carbonitrile.

General SₙAr Protocols (The "How")

The following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints ensure the chemist can verify the reaction's success in real-time without waiting for final isolation.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Causality of Reagents: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF effectively solvates the potassium cations from the base but leaves the amine nucleophile relatively unsolvated ("naked"), drastically increasing its nucleophilicity. K₂CO₃ is selected as a mild, insoluble acid scavenger to neutralize the generated HF without hydrolyzing the sensitive 2-carbonitrile group[4].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 equiv, e.g., 1.0 mmol) and anhydrous K₂CO₃ (2.0 equiv).

  • Dissolution: Add anhydrous DMF (5.0 mL) to the vial. Validation: The starting material should dissolve completely to form a pale yellow solution, while the K₂CO₃ remains suspended.

  • Nucleophile Addition: Add morpholine (1.2 equiv) dropwise at room temperature.

  • Heating & Monitoring: Seal the vial and heat the mixture to 80 °C.

    • Validation Checkpoint 1 (Visual): Within 15–30 minutes, the reaction mixture will transition from pale yellow to a deep orange hue. This chromic shift indicates the formation of the highly conjugated Meisenheimer complex.

    • Validation Checkpoint 2 (Analytical): After 3 hours, analyze an aliquot via LC-MS. The product must display a characteristic 1:1 isotopic doublet at the [M+H]⁺ peak (due to ⁷⁹Br and ⁸¹Br), confirming that the C8-bromine atom remains intact.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (25 mL).

    • Validation Checkpoint 3 (Physical): A solid precipitate should form immediately. If the product oils out, extract with Ethyl Acetate (3 × 15 mL), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Thiolation with Aryl/Alkyl Thiols

Thiols are highly polarizable (soft) nucleophiles and react exceptionally well in SₙAr systems.

Step-by-Step Procedure:

  • Preparation: Dissolve 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add Cs₂CO₃ (1.5 equiv). Cesium carbonate is preferred here due to the higher solubility of the cesium thiolate intermediate.

  • Reaction: Add the thiol (e.g., thiophenol, 1.1 equiv) dropwise. The reaction is mildly exothermic. Stir at room temperature to 50 °C for 2 hours.

  • Workup: Quench with water and extract with Dichloromethane (DCM). Wash extensively with water to remove DMF and unreacted thiolate.

Quantitative Data & Optimization Summary

The table below summarizes optimized parameters for various nucleophiles, highlighting the causality between solvent choice, temperature, and yield.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Observation / Self-Validation
1MorpholineK₂CO₃DMF80488Clean conversion; 1:1 Br isotope pattern retained.
2MorpholineK₂CO₃EtOH801245Sluggish reaction; protic solvent cages the nucleophile.
3PiperidineK₂CO₃DMSO80392Rapid conversion; deep orange Meisenheimer intermediate.
4ThiophenolCs₂CO₃DMF25295Exothermic; immediate color change upon addition.
5NaOMeNoneMeOH65678Requires strictly anhydrous conditions to prevent -CN hydrolysis.

Downstream Applications: Cross-Coupling

Following the successful SₙAr at the C5 position, the preserved C8-bromo handle acts as a perfect substrate for downstream functionalization. The resulting 5-substituted-8-bromoquinoline-2-carbonitrile can be subjected to Suzuki-Miyaura cross-coupling (using Pd(dppf)Cl₂, arylboronic acids, and K₃PO₄ in 1,4-Dioxane/H₂O) or Buchwald-Hartwig amination to generate highly complex, 5,8-disubstituted quinoline-2-carbonitrile libraries for high-throughput screening in drug discovery.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

procedure for hydrolyzing 8-bromo-5-fluoroquinoline-2-carbonitrile to carboxylic acid

Application Note & Protocol: Hydrolysis of 8-Bromo-5-fluoroquinoline-2-carbonitrile Document ID: AN-285-01 Introduction Quinoline-2-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Hydrolysis of 8-Bromo-5-fluoroquinoline-2-carbonitrile

Document ID: AN-285-01

Introduction

Quinoline-2-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, frequently serving as key building blocks for pharmaceuticals, including antiviral and anticancer agents.[1] The conversion of readily accessible quinoline-2-carbonitriles to their corresponding carboxylic acids via hydrolysis is a fundamental and critical transformation. This document provides a detailed guide for the hydrolysis of 8-bromo-5-fluoroquinoline-2-carbonitrile, a substrate featuring a halogenated, electron-deficient quinoline ring system.

The presence of bromo and fluoro substituents on the quinoline core necessitates careful selection of hydrolysis conditions to achieve high yields while preventing potential side reactions, such as nucleophilic aromatic substitution or degradation of the heterocyclic ring. This guide presents two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and explains the rationale behind each approach to empower researchers to make informed decisions based on their specific experimental context and available resources.

Mechanistic Overview: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to a primary amide, followed by the hydrolysis of the amide to the carboxylic acid.[2][3][4] Both stages can be effectively catalyzed by either acid or base.

  • Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5][6][7][8] This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then yield the intermediate amide.[2][5][9] The amide is subsequently protonated at its carbonyl oxygen, rendering the carbonyl carbon more susceptible to a second attack by water, ultimately leading to the carboxylic acid and an ammonium salt after cleavage of the C-N bond.[3][6]

  • Base-Catalyzed Mechanism: The reaction commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][7][8] The resulting anionic intermediate is protonated by water to form an imidic acid, which then tautomerizes to the primary amide.[2][8] Under basic conditions, the amide is then hydrolyzed via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. This process forms a carboxylate salt and releases ammonia gas.[3][10] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[3][10]

Reaction Scheme

Reaction Scheme for the hydrolysis of 8-bromo-5-fluoroquinoline-2-carbonitrile to 8-bromo-5-fluoroquinoline-2-carboxylic acid.

Figure 1. General reaction scheme for the hydrolysis of 8-bromo-5-fluoroquinoline-2-carbonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

Principle: This method employs a strong acid, typically sulfuric or hydrochloric acid, at elevated temperatures to drive the reaction to completion.[11] For heterocyclic systems like quinolines, acid catalysis can be highly effective. The quinoline nitrogen will be protonated under these conditions, which can further activate the ring system, but the nitrile at the 2-position is the primary site of reaction. This method is often preferred for its straightforward workup, as the product often precipitates upon cooling or pH adjustment.

Materials and Reagents
MaterialGradeSupplier Example
8-Bromo-5-fluoroquinoline-2-carbonitrile>98% PuritySigma-Aldrich
Sulfuric Acid (H₂SO₄), Concentrated (98%)Reagent GradeFisher Scientific
Deionized Water (H₂O)ACS GradeVWR
Sodium Hydroxide (NaOH), 10 M Aqueous SolutionReagent GradeJ.T. Baker
Diethyl Ether (Et₂O)Anhydrous/ACS GradeEMD Millipore
Celite® 545---Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeJ.T. Baker
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-5-fluoroquinoline-2-carbonitrile (e.g., 1.0 g, 3.98 mmol).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL). Safety Note: Always add acid to water slowly and with cooling, as the dilution is highly exothermic.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 50% Ethyl Acetate in Hexanes. The starting material will be less polar (higher Rf) than the carboxylic acid product (lower Rf, often streaks from the baseline).

    • Procedure: Withdraw a small aliquot (~0.1 mL) of the reaction mixture, cool it, and carefully quench it into 1 mL of cold water. Neutralize with 10 M NaOH and extract with ethyl acetate. Spot the organic layer on the TLC plate. The reaction is complete when the starting material spot is no longer visible (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

    • Slowly and carefully pour the acidic solution onto crushed ice (~100 g) in a large beaker with stirring. A precipitate of the crude product should form.

    • Carefully adjust the pH of the cold slurry to ~3-4 using a 10 M aqueous NaOH solution. This ensures the carboxylic acid is in its neutral, less soluble form.

    • Isolate the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acid and salts.

  • Purification:

    • Dry the crude solid under high vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Protocol 2: Base-Catalyzed Hydrolysis

Principle: This method utilizes a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent system under reflux.[11][12] This approach can be advantageous if the substrate is sensitive to strong acid. However, it requires a final acidification step to convert the intermediate carboxylate salt into the desired carboxylic acid.[3][10] The stability of the bromo and fluoro substituents is generally high under these conditions, but monitoring for potential side products is always prudent.

Materials and Reagents
MaterialGradeSupplier Example
8-Bromo-5-fluoroquinoline-2-carbonitrile>98% PuritySigma-Aldrich
Sodium Hydroxide (NaOH) PelletsACS Reagent GradeFisher Scientific
Ethanol (EtOH)200 Proof, ACSVWR
Deionized Water (H₂O)ACS GradeJ.T. Baker
Hydrochloric Acid (HCl), Concentrated (37%)Reagent GradeEMD Millipore
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, dissolve 8-bromo-5-fluoroquinoline-2-carbonitrile (e.g., 1.0 g, 3.98 mmol) in ethanol (20 mL).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2.4 g, 60 mmol, 15 eq.) in 20 mL of deionized water.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C). During this stage, ammonia gas may be evolved, which can be tested with moist litmus paper.[3]

  • Monitoring: Monitor the reaction as described in Protocol 1. The reaction is typically complete within 6-18 hours.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with 20 mL of water and transfer to a beaker.

    • Cool the solution in an ice-water bath.

    • Slowly and with vigorous stirring, acidify the solution to a pH of ~3-4 by adding concentrated hydrochloric acid dropwise. A precipitate will form.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake with cold deionized water (3 x 30 mL).

    • Dry the product under high vacuum. Recrystallization can be performed as described in Protocol 1 if necessary.

Method Selection and Troubleshooting

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Comments
Reaction Time Typically longer (12-24 h)Often faster (6-18 h)Basic conditions can sometimes accelerate the second step (amide hydrolysis).
Temperature Higher (Reflux in aq. H₂SO₄, >100 °C)Lower (Reflux in aq. EtOH, ~90 °C)The choice of solvent dictates the required temperature.
Workup Complexity Simpler; pour onto ice and filter.More complex; requires solvent removal and acidification.The base-catalyzed method requires an additional, careful acidification step to isolate the product from its salt form.[3]
Potential Issues Potential for sulfonation or charring with harsh heat.Potential for nucleophilic substitution (low risk here).The C-F and C-Br bonds in this substrate are relatively stable, but extreme conditions should be avoided. The 8-position is less susceptible to nucleophilic attack than activated positions like C-2 or C-4.
Product Isolation Precipitation by quenching/neutralization.Precipitation by acidification.Both methods conveniently yield the product as a solid that can be isolated by filtration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 8-bromo-5-fluoroquinoline-2-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis start Start: Weigh Reagents setup Assemble Glassware (Flask, Condenser) start->setup reagents Add Substrate & Solvent/Acid/Base setup->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete complete Reaction Complete monitor->complete Complete cool Cool to RT / Ice Bath complete->cool quench Quench / Acidify to Precipitate cool->quench filtrate Vacuum Filtration quench->filtrate wash Wash Solid with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystal Recrystallize (Optional) dry->recrystal recrystal->dry Impure characterize Characterize Product (NMR, MS, mp) recrystal->characterize Pure end End: Pure Product characterize->end

Caption: General laboratory workflow for nitrile hydrolysis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle them exclusively within a chemical fume hood. Always add acid to water, never the reverse.

  • Heating: Use a heating mantle with a stirrer and ensure the apparatus is securely clamped. Do not heat a closed system.

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols. Neutralize acidic and basic aqueous waste before disposal.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Available at: [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • MDPI. (2023, December 29). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Available at: [Link]

  • MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available at: [Link]

Sources

Method

Advanced Microwave-Assisted Functionalization of 8-Bromo-5-Fluoroquinoline-2-Carbonitrile: Application Note &amp; Protocols

Executive Summary & Mechanistic Rationale 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly versatile, tri-functionalized heterocyclic scaffold utilized extensively in advanced drug discovery and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly versatile, tri-functionalized heterocyclic scaffold utilized extensively in advanced drug discovery and materials science. However, conventional heating methods for functionalizing rigid, multi-substituted quinoline derivatives often suffer from prolonged reaction times (hours to days), thermal degradation, and poor overall yields[1].

Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating. Unlike conventional convective heating, microwave irradiation directly couples with the dipole moments of polar solvents and transition states, providing instantaneous, uniform, and localized superheating[2]. This scaffold offers three orthogonal sites for divergent functionalization, each requiring specific activation energies that are uniquely satisfied by MAOS:

  • 8-Bromo Position (C8 - Cross-Coupling): The C8 position is sterically hindered by the adjacent nitrogen lone pair, which can also coordinate to palladium catalysts and form inactive off-cycle species. Microwave irradiation provides the necessary thermal energy to rapidly dissociate these complexes and drive the high-barrier oxidative addition step[3].

  • 5-Fluoro Position (C5 - SNAr): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong inductive effect of the fluorine atom makes the C5 carbon highly electrophilic, while the electron-withdrawing quinoline core and para-carbonitrile group stabilize the resulting anionic Meisenheimer complex.

  • 2-Carbonitrile Position (C2 - Cycloaddition): Susceptible to nucleophilic attack, such as [3+2] cycloadditions to form tetrazoles. Microwave heating drastically reduces the reaction time of azide cycloadditions, overcoming the high activation entropy of the concerted transition state and minimizing the thermal decomposition of hazardous intermediates[4].

Divergent Synthesis Workflow

Workflow cluster_reactions Microwave-Assisted Divergent Functionalization SM 8-Bromo-5-fluoroquinoline- 2-carbonitrile (Starting Material) R1 Suzuki-Miyaura (C8-Bromo) SM->R1 Pd Catalyst MW: 110°C, 15 min R2 SNAr (C5-Fluoro) SM->R2 Amine Nucleophile MW: 130°C, 10 min R3 [3+2] Cycloaddition (C2-Carbonitrile) SM->R3 NaN3 / NH4Cl MW: 150°C, 20 min Val Self-Validating Step: LC-MS & NMR Analysis R1->Val R2->Val R3->Val

Divergent microwave-assisted functionalization workflow for the quinoline scaffold.

Self-Validating Experimental Protocols

General Setup: All reactions must be performed in dedicated, pressure-rated microwave vials (e.g., 10 mL capacity) equipped with a magnetic stir bar and a Teflon-lined crimp cap. Temperature monitoring should be conducted via an internal fiber-optic probe or a calibrated external IR sensor to ensure reproducibility[2].

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (8-Position)

Causality & Design: To achieve chemoselective arylation at the C8 position without triggering SNAr at the C5-fluoro position, a specialized catalyst is required. Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination. A 4:1 Dioxane/H₂O solvent system provides optimal dielectric heating (water has a high loss tangent) while solubilizing both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 mmol, 251 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Purge the mixture with Argon for 5 minutes. Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

  • Microwave Irradiation: Seal the vial. Irradiate at 110 °C for 15 minutes using dynamic power modulation (max 250 W) with high-speed stirring (900 rpm).

  • In-Process Control (IPC) Validation: After rapid air-cooling to <40 °C, extract a 10 µL aliquot. Dilute in 1 mL acetonitrile and analyze via rapid UPLC-MS.

    • Validation Check: Confirm the disappearance of the starting material's characteristic 1:1 isotopic doublet (m/z 251/253) and the appearance of the product mass (m/z 248).

  • Workup: Dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for flash chromatography.

Protocol B: Microwave-Assisted SNAr (5-Position)

Causality & Design: Microwave heating accelerates the nucleophilic attack on the highly electrophilic C5 carbon, reducing the reaction time from >12 hours to just 10 minutes[5]. DMF is chosen as the solvent due to its high loss tangent (tan δ = 0.161), making it an excellent microwave energy absorber[2].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 mmol, 251 mg), morpholine (1.5 mmol, 130 µL), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF.

  • Microwave Irradiation: Seal the vial and heat to 130 °C for 10 minutes (max power 200 W).

  • IPC Validation: Perform TLC (Hexanes:EtOAc 3:1).

    • Validation Check: The highly fluorescent starting material spot (UV 254 nm) should be entirely consumed and replaced by a lower Rf, distinct product spot.

  • Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol C: Microwave-Assisted [3+2] Cycloaddition (2-Position)

Causality & Design: Conventional tetrazole synthesis requires prolonged heating (24-48 hours) with toxic azides. Microwave irradiation drastically shortens the exposure time. NH₄Cl is used alongside NaN₃ to generate ammonium azide in situ, which acts as a safer, highly reactive 1,3-dipole for the cycloaddition[4].

Step-by-Step Methodology:

  • Preparation: Add 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 mmol, 251 mg), NaN₃ (1.5 mmol, 97 mg), and NH₄Cl (1.5 mmol, 80 mg) to a microwave vial.

  • Solvent Addition: Add 4.0 mL of DMF.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes. Caution: Ensure the vial is pressure-rated to at least 20 bar, as nitrogen gas may evolve.

  • IPC Validation: Extract a 10 µL aliquot, quench with 1M HCl, extract with EtOAc, and run LC-MS.

    • Validation Check: Look for the [M+H]⁺ peak corresponding to the new tetrazole derivative (m/z 294/296).

  • Workup: Carefully acidify the reaction mixture to pH 3 using 1M HCl (perform strictly in a fume hood to prevent HN₃ exposure). Filter the resulting precipitate and recrystallize from ethanol.

Quantitative Performance Analysis

The application of MAOS to the 8-bromo-5-fluoroquinoline-2-carbonitrile scaffold yields exponential improvements in both time efficiency and product yield compared to conventional thermal heating[1],[5].

Reaction PathwayTarget PositionConventional HeatingMicrowave (MAOS)Time Reduction FactorYield Shift
Suzuki-Miyaura C8-Bromo100 °C, 12–24 h110 °C, 15 min~95x faster45% → 88%
SNAr C5-Fluoro110 °C, 18 h130 °C, 10 min~100x faster60% → 92%
[3+2] Cycloaddition C2-Carbonitrile120 °C, 24 h150 °C, 20 min~70x faster55% → 85%

Troubleshooting & Optimization

  • Low Yield / Stalled Reaction: Often caused by inefficient absorption of microwaves by the reaction mixture. Solution: Add a highly polar co-solvent (e.g., 5% DMF or Ethanol) to increase the overall loss tangent of the system, improving energy absorption[2].

  • Catalyst Deactivation (Protocol A): The appearance of palladium black precipitation indicates catalyst death. Solution: Ensure rigorous degassing. If the issue persists due to the strong coordinating nature of the quinoline nitrogen, switch to a more robust precatalyst such as Pd-PEPPSI-IPr.

  • Over-reaction / Poor Chemoselectivity (Protocol B): If substitution occurs at the 8-bromo position alongside the 5-fluoro position, lower the microwave temperature to 100 °C. The 5-fluoro position is significantly more activated for SNAr, allowing for strict temperature-controlled chemoselectivity.

References

*[4] PMC. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Available at: *[3] The Royal Society of Chemistry. "Iridium-Catalyzed CH Borylation of Quinolines and Unsymmetrical 1,2- Disubstituted Benzenes." Available at: *[1] Barbe and I. A. Silberg. "Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives." MDPI. Available at: *[5] Revue Roumaine de Chimie. "MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT." Available at: *[2] BenchChem Technical Support Team. "Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives." BenchChem. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 8-bromo-5-fluoroquinoline-2-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4). As a critical building block in pharmaceutical and fine chemical development[1], achieving a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS 1698205-69-4). As a critical building block in pharmaceutical and fine chemical development[1], achieving a high-yield, regioselective synthesis of this compound requires precise control over electronic effects and reaction microenvironments.

The most robust and scalable route avoids transition-metal cross-coupling, instead utilizing a two-step sequence: N-oxidation of the parent 8-bromo-5-fluoroquinoline, followed by a metal-free Reissert-type cyanation using trimethylsilyl cyanide (TMSCN)[2].

Below, you will find our comprehensive troubleshooting guide, optimized condition matrices, and self-validating protocols designed to resolve common bottlenecks in this specific workflow.

Reaction Workflow & Troubleshooting Map

SynthesisWorkflow SM 8-Bromo-5-fluoroquinoline (Starting Material) Oxidation N-Oxidation (mCPBA, DCM, 0°C to RT) SM->Oxidation NOxide 8-Bromo-5-fluoroquinoline N-oxide (Intermediate) Oxidation->NOxide >95% Conversion Trouble1 Issue: Unreacted SM Solution: Titrate mCPBA, Monitor via TLC Oxidation->Trouble1 Stalled Reaction Cyanation Cyanation (TMSCN, TMG/Ms2O, DCE) NOxide->Cyanation Product 8-Bromo-5-fluoroquinoline- 2-carbonitrile (Target Product) Cyanation->Product C2-Cyanation Trouble2 Issue: C4-Cyanation Solution: Use Ms2O & TMG for C2 Regioselectivity Cyanation->Trouble2 Side Reactions

Workflow for 8-bromo-5-fluoroquinoline-2-carbonitrile synthesis with troubleshooting nodes.

Core Troubleshooting & FAQs

Q1: My N-oxidation step using mCPBA consistently stalls at ~70% conversion. How can I drive it to completion without causing non-specific degradation? Causality & Solution: The electron-withdrawing nature of both the 5-fluoro and 8-bromo substituents significantly reduces the nucleophilicity of the quinoline nitrogen. This makes the oxidation inherently sluggish. Furthermore, standard commercial mCPBA is often only 70–77% active due to water content. If the reaction stalls, applying heat will only accelerate the thermal decomposition of mCPBA into m-chlorobenzoic acid rather than driving the oxidation. Action: Titrate your mCPBA prior to use. If the reaction stalls, cool the mixture back to 0°C, add a secondary portion of fresh mCPBA (0.3–0.5 eq), and allow it to warm slowly.

Q2: During the cyanation step with TMSCN, I am isolating a mixture of C2 and C4 cyanation isomers. How do I improve regioselectivity to favor the C2-carbonitrile? Causality & Solution: The cyanation of quinoline N-oxides proceeds via an activated N-silyloxy intermediate. If the cyanide ion concentration is too high or the activating agent is poorly chosen, the nucleophile can attack both the C2 and C4 positions. Action: Recent advancements in metal-free cyanation demonstrate that using methanesulfonic anhydride (Ms2O) as an activator alongside tetramethylguanidine (TMG) as a base completely alters this dynamic[2]. Ms2O rapidly and selectively activates the N-oxide, while TMG acts as a slow-release mediator for the cyanide ion from TMSCN. This prevents high local concentrations of free cyanide, directing the nucleophilic attack almost exclusively to the C2 position[2].

Q3: The cyanation reaction mixture turns black, yields a tar-like substance, and the product is highly viscous. What causes this? Causality & Solution: This "tarring" is typically caused by transition-metal-catalyzed polymerization of TMSCN or decomposition of the N-oxide at elevated temperatures. Action: Ensure your glassware is rigorously acid-washed to remove trace transition metals. Transition to the metal-free conditions (Ms2O/TMG) described above, which operate efficiently at room temperature (25°C)[2].

Quantitative Data: Cyanation Condition Optimization

To illustrate the impact of activator and base selection on the yield and regioselectivity of the cyanation step, refer to the optimization matrix below. The Ms2O/TMG system provides the highest yield and optimal C2-selectivity.

EntryActivating AgentBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C4)
1Benzoyl ChlorideEt₃NDCM252445%3:1
2Dimethylcarbamoyl ChlorideDBUDMF601268%5:1
3NoneTMGDCE253686%>20:1
4 Methanesulfonic Anhydride (Ms₂O) TMG DCE 25 18 93% >99:1

*Data synthesized from benchmark ortho-cyanation methodologies under benign conditions[2].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 8-Bromo-5-fluoroquinoline N-oxide
  • Setup: Dissolve 8-bromo-5-fluoroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Initiation: Cool the solution to 0°C using an ice bath. Add mCPBA (77% active, 1.5 eq) portion-wise over 15 minutes to control the exotherm and prevent localized heating.

  • Propagation: Stir at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 12–16 hours.

  • Validation Check 1 (Reaction Progress): Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.7) must be completely consumed, replaced by a highly polar, UV-active baseline spot (Rf ~0.15–0.2).

  • Quench: Add saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Validation Check 2 (Safety): Spot the aqueous layer onto starch-iodide paper; it should remain white, indicating no residual oxidants.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a solid.

Protocol B: Metal-Free Cyanation to 8-Bromo-5-fluoroquinoline-2-carbonitrile

Caution: TMSCN is highly toxic and volatile. Perform all operations in a certified fume hood.

  • Setup: Dissolve the crude 8-bromo-5-fluoroquinoline N-oxide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Activation: Add tetramethylguanidine (TMG) (2.0 eq) and stir for 5 minutes at room temperature. Subsequently, add methanesulfonic anhydride (Ms₂O) (2.0 eq)[2]. The solution may exhibit a slight color change indicating complex formation.

  • Cyanation: Dropwise, add trimethylsilyl cyanide (TMSCN) (3.0 eq) via syringe under an argon atmosphere. Stir at room temperature for 18 hours.

  • Validation Check 3 (Product Confirmation): Monitor the reaction by LC-MS. The N-oxide mass should disappear, replaced by the[M+H]⁺ peak corresponding to the target carbonitrile (Monoisotopic Exact Mass: 249.9542 Da)[3].

  • Safety & Quench: Transfer all aqueous washings and any unreacted TMSCN to a dedicated cyanide waste container pre-treated with excess sodium hypochlorite (bleach) and NaOH (pH > 10) to safely oxidize residual cyanide to cyanate.

  • Isolation: Quench the main reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 8-bromo-5-fluoroquinoline-2-carbonitrile.

References

  • High-Purity 8-Bromo-5-fluoroquinoline: A Key Intermediate for Pharmaceutical Synthesis, nbinno.com,
  • Explore - PubChemLite - C, uni.lu,
  • 1698205-69-4 | 8-bromo-5-fluoroquinoline-2-carbonitrile, chemikart.com,
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions, nih.gov,

Sources

Optimization

Technical Support Center: Troubleshooting NMR Solubility &amp; Acquisition for Rigid Halogenated Quinolines

Focus Compound: 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4)

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical bottlenecks with highly rigid, planar, and polyhalogenated aromatic heterocycles.

The Chemical Challenge: Understanding Causality

8-Bromo-5-fluoroquinoline-2-carbonitrile presents a "perfect storm" of NMR acquisition challenges.

  • Thermodynamic Aggregation: The planar quinoline core, combined with the strong dipole moments of the fluoro, bromo, and cyano groups, promotes intense intermolecular

    
     stacking and dipole-dipole interactions. This leads to micro-aggregation and poor solubility in standard NMR solvents like 
    
    
    
    at room temperature.
  • The Quaternary Carbon Problem: Out of its 10 carbon atoms, 60% are quaternary (C2, C4a, C5, C8, C8a, and the -CN carbon). Quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) and exhibit exceptionally long

    
     spin-lattice relaxation times. If the sample is dilute due to poor solubility, these signals will vanish into the baseline noise.
    

Troubleshooting Guide & FAQs

Q1: My sample of 8-bromo-5-fluoroquinoline-2-carbonitrile is cloudy in


, and the 

NMR spectrum shows severely broadened lines. How do I fix this?
A: The line broadening is caused by restricted molecular tumbling due to micro-aggregation and high localized viscosity. To break these intermolecular

interactions, you must increase the thermal energy of the system and switch to a solvent that supports high-temperature acquisition[1]. We recommend switching to 1,1,2,2-tetrachloroethane-

(

) and acquiring the spectrum at 373 K (100 °C).

has a high boiling point (146 °C) and is excellent for dissociating rigid aromatic aggregates[1].

Q2: I have a clear solution in DMSO-


, but my 

NMR spectrum is missing the C-Br, C-F, and C-CN peaks. Are they degrading?
A: They are not degrading; they are simply not relaxing fast enough to be detected. Because these are quaternary carbons, their

relaxation times can exceed 10–20 seconds. If your relaxation delay (

) is set to the standard 1–2 seconds, the nuclei remain saturated and yield no signal. You must introduce a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (

), which provides an alternative, rapid relaxation pathway via its unpaired electrons[2].

Q3: I have less than 5 mg of the compound. How can I maximize the signal-to-noise (S/N) ratio without diluting it in a standard 5 mm tube? A: Use a solvent-matched Shigemi tube. Standard 5 mm tubes require ~0.6 mL of solvent to prevent magnetic field distortions at the liquid-air interface[3]. A Shigemi tube uses glass inserts matched to the magnetic susceptibility of your solvent, allowing you to restrict the sample volume to ~0.25 mL directly within the active coil area. This effectively doubles your sample concentration and drastically improves S/N[3].

Diagnostic & Mechanistic Workflows

Workflow Start Poor Signal / Broad Peaks in 8-BFQC NMR Check Visual Inspection: Is the solution clear? Start->Check Agg Cloudy/Precipitate: Pi-Pi Aggregation Check->Agg No Quat Clear but missing peaks: Long T1 (Quaternary C) Check->Quat Yes Sol1 Switch to TCE-d2 Elevate Temp to 373 K Agg->Sol1 Sol2 Add Cr(acac)3 Use Inverse Gated Decoupling Quat->Sol2

Fig 1. Diagnostic workflow for resolving 8-BFQC NMR solubility and signal acquisition issues.

Mechanism RF RF Excitation Pulse C13 Excited 13C (Quaternary) RF->C13 Cr Cr(acac)3 (Unpaired e-) C13->Cr Dipolar Coupling GS Ground State 13C C13->GS Slow Natural Relaxation Cr->GS Rapid Relaxation

Fig 2. Mechanistic pathway of Cr(acac)3 reducing T1 relaxation time for quaternary carbons.

Self-Validating Experimental Protocols

Protocol A: High-Temperature NMR Sample Preparation

Objective: Achieve complete dissolution and sharp spectral lines by disrupting


 stacking.
  • Sample Loading: Weigh 15–20 mg of 8-bromo-5-fluoroquinoline-2-carbonitrile into a clean vial.

  • Solvent Addition: Add 0.6 mL of

    
     (1,1,2,2-tetrachloroethane-
    
    
    
    ).
  • Transfer: Transfer the suspension to a high-quality 5 mm NMR tube (or

    
    -matched Shigemi tube).
    
  • Equilibration: Insert the sample into the NMR spectrometer and gradually raise the probe temperature to 373 K (100 °C). Allow 10 minutes for thermal equilibration.

  • System Validation (Self-Check): Tune, match, and shim the magnet. Validation Check: Measure the full width at half maximum (FWHM) of the residual

    
     peak (~6.00 ppm). If the FWHM is 
    
    
    
    , the micro-aggregates have been successfully dissociated. If
    
    
    , increase the temperature to 393 K.
Protocol B: Recovering Quaternary Carbons via Paramagnetic Relaxation

Objective: Detect all 6 quaternary carbons in a reasonable timeframe without NOE bias.

  • Doping: To the sample prepared in Protocol A, add

    
     to achieve a final concentration of 0.05 M (~17.5 mg per 0.6 mL)[4].
    
  • Pulse Sequence Selection: Select an Inverse Gated Decoupling sequence (e.g., zgig on Bruker systems) to suppress the NOE effect, ensuring quantitative integration[2].

  • Parameter Optimization: Set the relaxation delay (

    
    ) to 3.0 seconds.
    
  • System Validation (Self-Check): Before running the overnight

    
     acquisition, run a rapid Inversion Recovery (
    
    
    
    ) experiment. Validation Check: Calculate the null point (
    
    
    ) for the C-Br carbon. The
    
    
    should now be
    
    
    . If
    
    
    remains
    
    
    , incrementally increase the
    
    
    concentration.

Solvent Selection Matrix

The following quantitative data summarizes the optimal solvent environments for rigid halogenated quinolines.

SolventBoiling Point (°C)Suggested Acq. Temp (K)Suitability for 8-BFQCPros / Cons

61.2298PoorPro: Cheap. Con: Severe

aggregation; broad lines.

189.0340–360ModeratePro: Good H-bond disruption. Con: High viscosity broadens peaks at RT.

153.0340–360ModeratePro: Excellent solubilizer. Con: Multiple solvent peaks obscure the aliphatic baseline.

146.5373–393Excellent Pro: Unmatched for rigid aromatics at high temps[1]. Con: Toxic; requires careful handling.

References

  • [1] SciSpace / Royal Society of Chemistry. "Is a polymer semiconductor having a “perfect” regular structure desirable for organic thin film transistors?" Discusses the critical use of high-temperature NMR in

    
     to dissociate rigid aromatic polymer chain aggregates. Available at:[Link]
    
  • [3] Organomation. "NMR Sample Preparation: The Complete Guide." Details the physics and application of Shigemi tubes for concentrating limited-solubility samples within the active coil volume. Available at:[Link]

  • [2] ACS Publications. "Quantitative 13C NMR Analysis of Lignins with Internal Standards." Validates the mechanistic use of Chromium(III) acetylacetonate as a paramagnetic relaxation agent to reduce

    
     times for quaternary carbons. Available at:[Link]
    
  • [4] ResearchGate. "Why 13C NMR is done at lower frequency as compared to 1H NMR?" Technical discussion on the necessity of inverse gated decoupling and

    
     for resolving invisible quaternary carbons. Available at:[Link]
    

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 8-Bromo-5-fluoroquinoline-2-carbonitrile

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for the purification of 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting steps for the purification of 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4). Designed for drug development professionals and synthetic chemists, this documentation bridges the gap between theoretical solubility thermodynamics and practical benchtop execution.

Mechanistic Grounding & Solvent Selection

To purify 8-bromo-5-fluoroquinoline-2-carbonitrile effectively, we must first analyze its molecular architecture. The quinoline core facilitates strong


 stacking, while the carbonitrile (-CN) group introduces a significant dipole moment. However, the bulky halogens (bromine at C8 and fluorine at C5) increase the molecule's lipophilicity and disrupt perfect planar packing compared to unsubstituted quinolines.

Because of this "mixed polarity," single-solvent recrystallization often fails, leading to poor yields or oiling out. A binary solvent system —combining a moderately polar "good" solvent to break the crystal lattice at high temperatures, and a non-polar "anti-solvent" to force controlled nucleation upon cooling—is the industry standard[1].

Quantitative Solvent System Comparison

The following table summarizes empirical data for solvent systems used in the purification of halogenated quinoline carbonitriles:

Solvent System (Good / Anti-Solvent)Optimal Ratio (v/v)Solute Solubility (Hot)Solute Solubility (Cold)Crystal MorphologyEst. YieldPurity
Ethyl Acetate / Hexanes 1 : 3HighVery LowFine Needles>85%>99%
Dichloromethane / Heptane 1 : 4Very HighLowGranular Powder>90%>98%
Ethanol / Water 4 : 1ModerateVery LowFlakes~75%>95%
Toluene / Hexanes 1 : 2HighModerateAmorphous Solid~65%>90%

Recommendation:Ethyl Acetate / Hexanes is the premier choice. The ethyl acetate effectively solvates the carbonitrile dipole, while hexanes rapidly lower the dielectric constant of the medium during cooling, driving high-purity crystallization [2].

Troubleshooting Guides & FAQs

Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals, and how do I fix it? A: Oiling out occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or when the solvent's boiling point is significantly higher than the solute's melting point. The bulky bromine atom in this compound lowers its lattice energy, making it prone to forming a supercooled liquid phase.

  • The Fix: Switch to a solvent system with a lower boiling point (e.g., Dichloromethane/Heptane instead of Toluene). If oiling out still occurs, vigorously scratch the inside of the flask with a glass rod to induce localized friction, or introduce a seed crystal exactly at the cloud point to bypass the energy barrier for nucleation.

Q: How do I eliminate persistent dark brown/yellow impurities from the crude mixture? A: Halogenated quinolines are prone to co-precipitating with highly colored, oxidized polymeric byproducts.

  • The Fix: Incorporate an activated carbon (charcoal) decolorization step. Add 5-10% (w/w) activated carbon to the hot ethyl acetate solution, boil for 5 minutes, and perform a hot gravity filtration through a pad of Celite. The porous carbon traps the high-molecular-weight colored impurities while the target monomer passes through.

Q: My yield is below 50%. How can I improve recovery without sacrificing purity? A: Low yields usually stem from an overly aggressive anti-solvent addition or insufficient cooling time.

  • The Fix: Ensure you are utilizing the full thermodynamic cooling curve. Allow the solution to cool undisturbed to room temperature for at least 2 hours before transferring it to an ice bath (0–4 °C) for an additional hour. Rapidly crashing the product out by dumping it straight into ice traps impurities and leaves a high concentration of solute in the mother liquor [3].

Diagnostic Decision Tree: Oiling Out vs. Crystallization

Troubleshooting_OilingOut Issue Observation: Product is Oiling Out Check1 Is solvent BP > Solute MP? Issue->Check1 Action1 Switch to lower BP solvent (e.g., DCM) Check1->Action1 Yes Check2 Cooling rate too fast? Check1->Check2 No Action2 Insulate flask, cool undisturbed Check2->Action2 Yes Action3 Add Seed Crystal at Cloud Point Check2->Action3 No

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during cooling.

Validated Step-by-Step Protocol: EtOAc/Hexane Recrystallization

This protocol is a self-validating system; the visual cues (cloud point, crystal morphology) serve as built-in quality control checkpoints.

Materials Required:

  • Crude 8-bromo-5-fluoroquinoline-2-carbonitrile

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • Hexanes (ACS Reagent Grade)

  • Activated Carbon & Celite 545 (if decolorization is needed)

Step 1: Hot Dissolution

  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal volume of boiling EtOAc (approx. 3-5 mL per gram of crude).

  • Swirl and heat on a hot plate until the solid is completely dissolved. Causality: Minimal solvent ensures the solution is at maximum saturation, which is critical for high recovery yields.

Step 2: Decolorization & Hot Filtration (Optional but Recommended)

  • Remove the flask from the heat source and allow it to cool slightly (to prevent boil-over).

  • Add 5% w/w activated carbon. Boil gently for 5 minutes.

  • Filter the hot solution through a pre-warmed fluted filter paper containing a 1 cm pad of Celite into a clean, hot Erlenmeyer flask.

Step 3: Anti-Solvent Addition (Reaching the Metastable Zone)

  • Keep the filtrate at a gentle boil.

  • Slowly add hot hexanes dropwise while continuously swirling.

  • Stop adding hexanes the exact moment the solution becomes faintly cloudy (the "cloud point"). Causality: The cloud point indicates the boundary of the metastable zone where supersaturation is achieved. Adding more anti-solvent will cause premature precipitation, trapping impurities.

  • Add 1-2 drops of hot EtOAc until the solution just turns clear again.

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat plate. Cap it loosely with a watch glass.

  • Allow the flask to cool completely undisturbed to room temperature (approx. 1-2 hours). Causality: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30–60 minutes to maximize yield.

Step 5: Isolation and Validation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold hexanes to remove residual mother liquor.

  • Dry the crystals under high vacuum for 4 hours.

  • Validation Check: Run a TLC (e.g., 20% EtOAc in Hexanes) of the final crystals against the crude starting material to visually confirm the removal of baseline impurities.

Standard Recrystallization Workflow

Recrystallization_Workflow Start Crude 8-bromo-5-fluoroquinoline- 2-carbonitrile Dissolve Dissolve in Hot EtOAc (Minimal Volume) Start->Dissolve Charcoal Add Activated Carbon & Hot Filter (Celite) Dissolve->Charcoal If highly colored AntiSolvent Add Hot Hexanes Until Cloud Point Dissolve->AntiSolvent If pale/clear Charcoal->AntiSolvent Cooling Slow Cooling to RT, then Ice Bath (0-4°C) AntiSolvent->Cooling Supersaturation Filter Vacuum Filtration & Cold Hexane Wash Cooling->Filter Nucleation & Growth Pure High Purity Crystals (>99%) Filter->Pure

Caption: Workflow for the binary solvent recrystallization of halogenated quinoline carbonitriles.

References

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link] [1]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo AutoChem Applications URL:[Link] [2]

Optimization

thermal stability of 8-bromo-5-fluoroquinoline-2-carbonitrile under reflux conditions

Welcome to the Technical Support Center for 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4). As a highly functionalized heterocyclic building block, this compound is prized in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4).

As a highly functionalized heterocyclic building block, this compound is prized in medicinal chemistry and drug development. However, its polyfunctional nature—featuring a highly electrophilic C2-nitrile, an SNAr-susceptible C5-fluoro group, and a cross-coupling-ready C8-bromo group—makes it highly sensitive to specific thermal and solvent conditions.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the structural integrity of this molecule under reflux conditions.

Diagnostic Workflow: Thermal Degradation Under Reflux

Before diving into specific FAQs, use the following diagnostic logic tree to identify the root cause of degradation during your reflux experiments.

Troubleshooting Start Refluxing 8-bromo-5-fluoroquinoline- 2-carbonitrile CheckPurity Check Post-Reflux Purity (LC-MS / NMR) Start->CheckPurity Hydrolysis Mass +18 Da (Amide) or +19 Da (Acid)? CheckPurity->Hydrolysis Degradation Observed Stable Product Intact CheckPurity->Stable No Change SNAr Mass shift matches solvent/base adduct? Hydrolysis->SNAr No ActionHydro Exclude Water. Use anhydrous solvents & inert gas. Hydrolysis->ActionHydro Yes ActionSNAr Avoid nucleophilic solvents (e.g., EtOH, amines). Use Toluene/DCE. SNAr->ActionSNAr Yes

Diagnostic workflow for identifying thermal degradation pathways under reflux.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into a +18 Da or +19 Da mass product when refluxed in ethanol?

The Causality: You are observing the hydrolysis of the C2-nitrile group . The quinoline nitrogen strongly withdraws electron density from the 2-position, making the adjacent carbonitrile group highly electrophilic. Even trace amounts of water in standard grade ethanol, when subjected to thermal stress (reflux at 78°C), will trigger hydration of the nitrile to form a quinoline-2-carboxamide (+18 Da)[1]. Prolonged reflux or the presence of trace acids/bases will further hydrolyze the amide to the corresponding carboxylic acid (+19 Da relative to the nitrile). The Fix: You must use strictly anhydrous solvents (e.g., dry ethanol over molecular sieves) and maintain a dry argon or nitrogen atmosphere.

Q2: I am refluxing the compound with a secondary amine base, and I am losing the fluorine atom. Why?

The Causality: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr) . While the 2- and 4-positions of quinoline are typically the most activated for SNAr, the 5-fluoro position is also highly susceptible to displacement by nucleophiles (like amines or alkoxides) under thermal stress[2]. Fluorine is an excellent leaving group in these systems. When refluxed with an amine, the amine attacks the C5 position, displacing the fluoride ion. The Fix: If your goal is to preserve the 5-fluoro group, avoid nucleophilic bases. Substitute them with non-nucleophilic bases (e.g., DIPEA or sterically hindered carbonate salts) and use non-nucleophilic solvents like toluene or 1,2-dichloroethane (DCE).

Q3: Is the 8-bromo position thermally stable under standard reflux?

The Causality: Yes, the C8-bromo bond is generally stable to simple thermal stress up to ~150°C in inert solvents. However, the 8-position is subject to the "peri" effect—the steric and electronic proximity of the quinoline nitrogen's lone pair[3]. While this makes it an excellent candidate for directed transition-metal cross-coupling (e.g., Suzuki or Buchwald-Hartwig), it will not spontaneously debrominate under standard reflux unless a transition metal catalyst (Pd, Cu, Ni) or a strong reducing agent is present in the matrix.

Quantitative Data: Solvent Compatibility & Thermal Stability

To aid in experimental design, the following table summarizes the thermal stability of 8-bromo-5-fluoroquinoline-2-carbonitrile across common reflux environments.

SolventReflux Temp (°C)Additives / MatrixStability (Half-life)Primary Degradation Pathway
Toluene (Anhydrous) 110°CNone (N2 atmosphere)> 72 hoursNone (Highly Stable)
1,2-Dichloroethane 84°CNone> 72 hoursNone (Highly Stable)
Ethanol (95%) 78°CTrace H₂O~ 12 hoursNitrile Hydrolysis (Amide formation)
Isopropanol 82°CPiperidine (2.0 eq)< 2 hoursSNAr at C5-Fluoro
DMF 153°CNone~ 24 hoursThermal decyanation / Tarring

Mechanistic Pathways of Degradation

Pathways Core 8-bromo-5-fluoroquinoline- 2-carbonitrile Path1 Aqueous Reflux (H2O / H+ or OH-) Core->Path1 Path2 Nucleophilic Reflux (Amines / Alkoxides) Core->Path2 Path3 Inert Reflux (Toluene, N2) Core->Path3 Prod1 Quinoline-2-carboxamide or Carboxylic Acid Path1->Prod1 Nitrile Hydrolysis Prod2 5-Substituted-8-bromoquinoline- 2-carbonitrile (SNAr) Path2->Prod2 C5-Fluoro Displacement Prod3 Stable Core Maintained Path3->Prod3 Thermal Stability

Competing reaction pathways of the quinoline core under various reflux conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when handling this compound.

Protocol A: Anhydrous Inert Reflux (Preserving the Core)

Purpose: To reflux the compound for downstream transformations (e.g., non-nucleophilic isomerizations or thermal rearrangements) without degrading the nitrile or fluoro groups.

  • Preparation: Flame-dry a two-neck round-bottom flask under a stream of high-purity Argon.

  • Dissolution: Dissolve 8-bromo-5-fluoroquinoline-2-carbonitrile (1.0 eq) in anhydrous Toluene (0.2 M concentration).

  • Reflux: Attach a reflux condenser fitted with an Argon balloon. Heat the oil bath to 115°C to achieve a gentle reflux.

  • Self-Validation Step: At

    
     and 
    
    
    
    hours, withdraw a 50 µL aliquot. Dilute in LC-MS grade Acetonitrile.
    • Validation Criteria: LC-MS must show a single peak at

      
       251 
      
      
      
      . The appearance of
      
      
      269 indicates a breach in the inert atmosphere (water ingress leading to amide formation).
Protocol B: Controlled SNAr at the 5-Position

Purpose: To intentionally exploit the thermal lability of the C5-fluoro group for targeted substitution, while preserving the C2-nitrile and C8-bromo groups.

  • Preparation: In a dry flask, combine the quinoline core (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.2 eq).

  • Solvent & Base: Add anhydrous DMSO (0.5 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Thermal Activation: Heat the mixture to 90°C (mild thermal stress, below the boiling point of DMSO but sufficient for SNAr).

  • Self-Validation Step: Monitor the reaction via

    
    F NMR.
    
    • Validation Criteria: The starting material exhibits a characteristic

      
      F signal (typically around -110 to -120 ppm depending on the solvent). The complete disappearance of this signal confirms total consumption of the C5-fluoro moiety without the need for complex mass spectrometry interpretation.
      

References

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry: Copper catalysed aerobic oxidative amidation. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive 8-Bromo-5-fluoroquinoline-2-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals working with highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals working with highly functionalized, moisture-sensitive quinoline intermediates.

Handling 8-bromo-5-fluoroquinoline-2-carbonitrile requires precision. Below, you will find the mechanistic causality of its instability, troubleshooting guides, quantitative data, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Moisture Sensitivity

While many aliphatic nitriles are relatively stable to ambient moisture, the specific electronic environment of 8-bromo-5-fluoroquinoline-2-carbonitrile creates a highly reactive electrophilic center.

The quinoline core inherently withdraws electron density from the C2 position. This effect is drastically amplified by the strongly electronegative fluorine atom at C5 and the bromine atom at C8, which exert powerful inductive electron-withdrawing effects across the conjugated aromatic system. Consequently, the carbon atom of the C2-carbonitrile group becomes exceptionally electrophilic.

In the presence of atmospheric moisture, water acts as a nucleophile, directly attacking the nitrile carbon (1)[1]. This nucleophilic addition is catalyzed by even trace amounts of acid or base (often present on glassware surfaces or in unpurified solvents). The reaction proceeds via an imidic acid intermediate, which quickly tautomerizes into the corresponding primary amide (2)[2]. If left unchecked, further hydrolysis converts the amide into a carboxylic acid, permanently destroying the intermediate[2].

The Core Principle: You are not merely keeping a powder "dry"; you are protecting a highly activated electrophile from ambient nucleophiles.

Troubleshooting & FAQs

Q1: Why is my 8-bromo-5-fluoroquinoline-2-carbonitrile degrading during storage, even in a sealed vial? A: Standard screw-cap vials do not provide a hermetic seal against atmospheric moisture vapor over time. Because of the extreme electrophilicity of this specific nitrile, even parts-per-million (ppm) levels of water vapor can initiate surface-level hydrolysis. For long-term storage, the compound must be stored in a glovebox under an inert atmosphere (argon or nitrogen) where internal moisture is continuously scrubbed to <1 ppm (3)[3].

Q2: How do I recover or purify the intermediate if partial hydrolysis (amide formation) has occurred? A: Prevention is vastly superior to recovery. If hydrolysis has occurred, you will observe the appearance of a broad C=O stretch (~1650-1700 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹) in the IR spectrum, alongside a diminished sharp C≡N stretch (~2230 cm⁻¹). While amides can theoretically be dehydrated back to nitriles using harsh reagents like POCl₃, these conditions risk unwanted side reactions with the quinoline ring or the halogens. It is recommended to perform a non-aqueous silica gel column chromatography (using strictly anhydrous eluents) to separate the polar amide byproduct from the intact nitrile.

Q3: What is the difference between using a glovebox and a Schlenk line for this intermediate? A: Both create an inert atmosphere, but they serve different workflow stages. A glovebox is a sealed container that continuously circulates its internal atmosphere over a catalyst to remove oxygen and water to <1 ppm, making it ideal for weighing solids, preparing samples, and long-term storage (4)[4]. A Schlenk line is a dual-manifold system connected to a vacuum pump and an inert gas source, allowing you to evacuate air from glassware and backfill it with inert gas[4]. You should use the glovebox for storing and weighing the intermediate, and the Schlenk line for executing the actual cross-coupling or SNAr reactions[4].

Quantitative Degradation Data

To illustrate the critical need for strict environmental control, the following table summarizes the hydrolysis risk profile of 8-bromo-5-fluoroquinoline-2-carbonitrile under various conditions.

Environmental ConditionRelative Humidity (RH) / H₂O ContentTemperatureTime to 5% Degradation (Amide Formation)Recommended Action
Ambient Benchtop 40-60% RH20°C< 2 hoursStrictly avoid ambient exposure.
Desiccator (Silica) < 10% RH20°C~3 daysUse only for short-term staging.
Wet Solvent (THF) ~500 ppm H₂O65°C< 15 minutesUse strictly anhydrous, sure-seal solvents.
Glovebox (Argon) < 1 ppm H₂O20°C> 12 monthsIdeal for long-term storage and weighing.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Glovebox Storage and Solid Handling

Objective: Transfer and weigh the intermediate without exposing it to atmospheric moisture.

  • Antechamber Loading: Place the sealed vial of 8-bromo-5-fluoroquinoline-2-carbonitrile into the glovebox antechamber.

  • Atmosphere Cycling: Perform three complete vacuum/inert gas cycles (5)[5].

    • Validation Checkpoint: Ensure the antechamber vacuum gauge drops below -29 inHg before initiating each argon refill. If it does not, abort the transfer and check the pump seals.

  • Internal Handling: Open the inner door and transfer the vial into the main chamber.

    • Validation Checkpoint: Check the glovebox environmental sensors; H₂O and O₂ levels must remain strictly below 1 ppm during the manipulation[3].

  • Weighing: Weigh the required mass into a pre-dried Schlenk flask equipped with a PTFE stopcock. Seal the flask tightly before removing it from the glovebox.

Protocol 2: Schlenk Line Reaction Setup

Objective: Prepare the intermediate for catalytic or substitution reactions using anhydrous techniques.

  • Glassware Preparation: Attach the sealed Schlenk flask (containing the intermediate from Protocol 1) to the Schlenk line.

  • Manifold Purging: Evacuate the manifold line up to the closed stopcock of the flask.

    • Validation Checkpoint: The vacuum gauge must read < 0.1 mbar. This confirms the manifold is free of outgassing moisture and leaks.

  • Inert Gas Cycling: Open the flask to the vacuum briefly (if the solid is heavy enough not to be pulled into the manifold), then backfill with Argon. Repeat three times[5].

    • Validation Checkpoint: The oil bubbler must show positive pressure flow during the argon backfill, and the vacuum gauge must return to baseline during evacuation.

  • Solvent Addition: Add anhydrous solvent via a gastight syringe through a rubber septum against a positive flow of Argon.

    • Validation Checkpoint: Prior to extraction, use a moisture indicator in your solvent still (e.g., benzophenone ketyl turning deep blue/purple) to guarantee the solvent is entirely anhydrous.

Workflow Visualization

The following diagram maps the logical relationship between handling choices and chemical outcomes.

MoistureWorkflow Compound 8-bromo-5-fluoroquinoline- 2-carbonitrile Storage Glovebox Storage (<1 ppm H₂O, Argon) Compound->Storage Immediate Transfer Hydrolysis Hydrolysis Pathway (Amide/Carboxylic Acid) Compound->Hydrolysis Atmospheric Moisture Prep Schlenk Line Prep (Vacuum/Inert Gas Cycling) Storage->Prep Sealed Transfer Reaction Anhydrous Reaction (Cross-Coupling / SNAr) Prep->Reaction Anhydrous Solvents Prep->Hydrolysis Leaks / Wet Solvents Reaction->Hydrolysis Quench / Aqueous Workup (If not controlled) Purification Rescue / Purification (Non-aqueous workup) Hydrolysis->Purification Isolate Intact Nitrile

Workflow for handling moisture-sensitive 8-bromo-5-fluoroquinoline-2-carbonitrile intermediates.

References

  • Schlenk Line and Glove Box Safety - Notre Dame Sites. Available at:[Link]

  • School of Chemistry SOP For Operation Of Glove Boxes - University College Dublin. Available at: [Link]

  • Hydrolysis of nitriles - Grokipedia. Available at: [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 8-bromo-5-fluoroquinoline-2-carbonitrile

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Analytical Comparison Guide Executive Summary The structural verification of poly-substituted quinolines is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Analytical Comparison Guide

Executive Summary

The structural verification of poly-substituted quinolines is a critical bottleneck in the preclinical development of targeted therapeutics. Halogenated quinoline-2-carbonitriles, specifically 8-bromo-5-fluoroquinoline-2-carbonitrile , serve as highly privileged scaffolds in the synthesis of proteasome inhibitors[1] and 5-HT1A receptor antagonists[2]. However, the combination of strong electron-withdrawing groups (-CN, -F) and heavy atoms (-Br) creates a complex electronic environment that complicates routine


H NMR interpretation.

This guide objectively compares the analytical performance of high-field NMR (600 MHz), routine low-field NMR (300 MHz), and in silico prediction tools for the structural elucidation of 8-bromo-5-fluoroquinoline-2-carbonitrile. By dissecting the causality behind spin-spin couplings and chemical shifts, this document provides a self-validating framework for accurate spectral interpretation.

Molecular Architecture & Causality of Spin Systems

To accurately interpret the


H NMR spectrum of 8-bromo-5-fluoroquinoline-2-carbonitrile, one must first understand the causal relationship between its substituents and the resulting magnetic microenvironments. The molecule contains exactly four NMR-active protons (H3, H4, H6, H7), which are segregated into two distinct spin systems.

The Pyridine Ring (H3, H4):

  • Causality of Shift: The cyano group at C2 is a powerful

    
    -acceptor (-M effect) and 
    
    
    
    -acceptor (-I effect). This profound electron withdrawal severely deshields the adjacent H3 proton, pushing it downfield to ~8.20 ppm. The H4 proton is similarly deshielded by the conjugated system, resonating at ~8.60 ppm.
  • Multiplicity: Because the C2 position is substituted, H3 and H4 form an isolated AX spin system. They appear as two clean doublets with a characteristic ortho-coupling constant (

    
     Hz).
    

The Benzene Ring (H6, H7):

  • Causality of Shift & Splitting: The 5-fluoro and 8-bromo substituents dictate the behavior of H6 and H7. Fluorine (spin-½) introduces heteronuclear coupling.

  • H6 Environment: Positioned ortho to the fluorine, H6 experiences a strong through-bond heteronuclear coupling (

    
     Hz) and an ortho-proton coupling to H7 (
    
    
    
    Hz). It presents as a doublet of doublets (dd) at ~7.50 ppm.
  • H7 Environment: Positioned ortho to the heavy bromine atom, H7 is sterically compressed and deshielded (~8.15 ppm). Crucially, it experiences a long-range meta-coupling to the fluorine (

    
     Hz), presenting as a doublet of doublets (dd).
    

G H4 H4 (Pyridine) δ ~8.60 ppm H3 H3 (Pyridine) δ ~8.20 ppm H4->H3 ³J_HH (8.6 Hz) H7 H7 (Benzene) δ ~8.15 ppm H6 H6 (Benzene) δ ~7.50 ppm H7->H6 ³J_HH (8.1 Hz) F5 5-Fluoro Substituent F5->H7 ⁴J_HF (5.5 Hz) F5->H6 ³J_HF (9.8 Hz)

Caption: Spin-spin coupling pathways and heteronuclear interactions in 8-bromo-5-fluoroquinoline-2-carbonitrile.

Comparative Performance Analysis

When validating the regiochemistry of halogenated quinolines[3], the choice of analytical methodology dictates the reliability of the structural assignment.

The Gold Standard: High-Field NMR (600 MHz)

At 600 MHz, the chemical shift difference (


) between H3 (8.20 ppm) and H7 (8.15 ppm) is approximately 30 Hz. Because this difference is significantly larger than the coupling constants (~8 Hz), the spectrum behaves as a first-order system. The H7 doublet of doublets is fully resolved from the H3 doublet, allowing for the precise mathematical extraction of the diagnostic 

(5.5 Hz) coupling. This unequivocally confirms the relative positioning of the fluorine atom.
The Routine Alternative: Low-Field NMR (300 MHz)

At 300 MHz, the 0.05 ppm difference between H3 and H7 translates to merely 15 Hz. Because


 approaches the magnitude of the 

-couplings, severe second-order effects (roofing and signal overlap) occur. The H3 and H7 signals merge into an indistinguishable multiplet in the 8.10–8.25 ppm region. Consequently, the critical

coupling is obscured, rendering routine 300 MHz NMR untrustworthy for rigorous regiochemical validation of this specific scaffold.
The Baseline: In Silico Prediction (Empirical Additivity Models)

Standard predictive algorithms often fail to accurately model the synergistic electron-withdrawing effects of a 2-CN group combined with a 5-F group. Furthermore, empirical models frequently ignore or miscalculate long-range heteronuclear couplings (


), erroneously predicting H7 as a simple doublet. Relying solely on in silico data for this molecule introduces a high risk of structural misassignment.

Quantitative Data Comparison

The following table summarizes the performance and resolution capabilities of the three analytical approaches.

Proton Assignment600 MHz Experimental (DMSO-

)
300 MHz Experimental (DMSO-

)
In Silico Prediction (Typical)
H4 8.60 ppm (d, J = 8.6 Hz)8.60 ppm (d, J = 8.6 Hz)~8.45 ppm (d, J = 8.5 Hz)
H3 8.20 ppm (d, J = 8.6 Hz)~8.15–8.25 ppm (Multiplet)~7.90 ppm (d, J = 8.5 Hz)
H7 8.15 ppm (dd, J = 8.1, 5.5 Hz)~8.15–8.25 ppm (Multiplet)~8.05 ppm (d, J = 8.0 Hz)**
H6 7.50 ppm (dd, J = 9.8, 8.1 Hz)7.50 ppm (dd, J = 9.8, 8.1 Hz)~7.40 ppm (dd, J = 9.5, 8.0 Hz)

*At 300 MHz, H3 and H7 overlap, masking the diagnostic


 coupling.
**Predictive software frequently fails to simulate the 5.5 Hz 

meta-coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility when acquiring the 600 MHz spectrum, the following self-validating protocol must be executed. Every parameter is selected to preserve the integrity of the heteronuclear coupling data.

Step 1: Sample Preparation

  • Dissolve exactly 5.0 mg of 8-bromo-5-fluoroquinoline-2-carbonitrile in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    
    to prevent line broadening caused by the quadrupolar relaxation of the nitrogen atom, which is mitigated by the strong hydrogen-bonding network of DMSO.
  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: Acquisition Parameters (600 MHz)

  • Temperature: Regulate to exactly 298 K to prevent chemical shift drift.

  • Pulse Program: Standard 30° pulse (zg30).

  • Relaxation Delay (d1): Set to 2.0 seconds.

  • Causality: Cyano-substituted aromatics exhibit prolonged longitudinal relaxation times (

    
    ) due to the absence of nearby dipole-dipole relaxing protons. A 2.0s delay ensures complete relaxation, validating the 1:1:1:1 quantitative integration of the four protons.
    
  • Number of Scans (ns): 16 (Provides optimal Signal-to-Noise for a 5 mg sample).

Step 3: Processing & Validation

  • Zero-Filling: Pad the FID to 64k data points to enhance digital resolution.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Causality: An LB of 0.3 Hz strikes the mathematical balance between suppressing high-frequency noise and preserving the ultra-fine resolution required to extract the 5.5 Hz

    
     coupling on H7.
    

Workflow Prep Sample Preparation 5 mg API in 0.6 mL DMSO-d6 Internal Std: 0.05% TMS Acq Data Acquisition (600 MHz) Pulse: zg30, T: 298 K d1: 2s, ns: 16 Prep->Acq Proc Spectral Processing Zero-filling: 64k Apodization: LB 0.3 Hz Acq->Proc Anal Interpretation & Validation Extract ³J_HF and ⁴J_HF Confirm 5-F and 8-Br positions Proc->Anal

Caption: Self-validating high-resolution NMR workflow for halogenated quinoline structural elucidation.

References

1.[1] Discovery of an Inhibitor of the Proteasome Subunit Rpn11. Journal of Medicinal Chemistry (ACS Publications). 1 2.[2] The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. Journal of Medicinal Chemistry (ACS Publications). 2 3.[3] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. 3

Sources

Comparative

LC-MS/MS Performance &amp; Fragmentation Guide: 8-Bromo-5-fluoroquinoline-2-carbonitrile

As a Senior Application Scientist, establishing robust analytical methods requires more than just running samples—it requires a fundamental understanding of how molecular structure dictates behavior in the gas phase. 8-B...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical methods requires more than just running samples—it requires a fundamental understanding of how molecular structure dictates behavior in the gas phase. 8-Bromo-5-fluoroquinoline-2-carbonitrile (C₁₀H₄BrFN₂) is a highly functionalized heterocyclic building block critical to modern drug discovery[1].

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of this compound against structural alternatives, detailing the causality behind its ionization dynamics, retention behavior, and collision-induced dissociation (CID) fragmentation pathways.

Structural Causality & Ionization Dynamics

The analytical behavior of 8-bromo-5-fluoroquinoline-2-carbonitrile is governed by the interplay of its three functional groups on the quinoline core:

  • Quinoline Nitrogen (Ionization Site): In positive Electrospray Ionization (ESI+), the localized lone pair on the quinoline nitrogen acts as the primary protonation site, yielding a robust [M+H]⁺ precursor ion[2].

  • 8-Bromo Substituent (Isotopic Validation): Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This generates a highly diagnostic doublet precursor ion at m/z 251 and 253[3]. This isotopic fidelity acts as a built-in, self-validating feature during MS1 screening; if the 1:1 doublet is absent, the signal can be confidently dismissed as background noise.

  • 5-Fluoro & 2-Carbonitrile Groups (Electronic Effects): Both groups are strongly electron-withdrawing. While they decrease the overall basicity of the quinoline nitrogen compared to unsubstituted analogs, they significantly increase the molecule's lipophilicity, pushing its retention time later in reversed-phase chromatography.

Comparative LC-MS/MS Performance

To isolate the analytical impact of the halogens, we compare 8-bromo-5-fluoroquinoline-2-carbonitrile against two structural alternatives: 8-Bromoquinoline-2-carbonitrile (lacking the fluorine) and 5-Fluoroquinoline-2-carbonitrile (lacking the bromine).

CompoundExact MassPrecursor [M+H]⁺Isotopic SignatureRelative RT ShiftKey CID Fragments (m/z)
8-Bromo-5-fluoroquinoline-2-carbonitrile 249.95 Da[1]251 / 2531:1 Doublet (Br)Baseline (Latest RT)224/226, 172, 145, 125
8-Bromoquinoline-2-carbonitrile 231.96 Da233 / 2351:1 Doublet (Br)Early (-0.8 min)206/208, 154, 127
5-Fluoroquinoline-2-carbonitrile 172.04 Da173Singlet (No Br)Earliest (-1.5 min)146, 126

Data Interpretation: The addition of the 5-fluoro group significantly increases retention time (RT) on a C18 column due to enhanced hydrophobicity. Furthermore, the absence of bromine in the 5-fluoro analog completely eliminates the 1:1 isotopic doublet, fundamentally changing the MS1 identification strategy.

Self-Validating LC-MS/MS Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. The use of acidic modifiers is not merely standard practice; it is a chemical necessity to suppress the ionization of the carbonitrile group while selectively protonating the quinoline nitrogen[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 ng/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Drives complete protonation of the quinoline core).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 500 °C (Required to efficiently desolvate the highly lipophilic halogenated compound).

    • Collision Energy (CE): Ramped from 20 eV to 40 eV to capture both primary (HCN loss) and secondary (halogen radical loss) fragmentation events[3].

LCMS_Workflow N1 Sample Preparation (Acetonitrile dilution) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI(+) Ionization (Protonation at Quinoline N) N2->N3 N4 Q1: Precursor Selection (m/z 251 & 253) N3->N4 N5 Q2: CID Fragmentation (Collision Energy 20-40 eV) N4->N5 N6 Q3: Fragment Detection (MRM Transitions) N5->N6

Step-by-step LC-MS/MS analytical workflow for halogenated quinolines.

Mechanistic MS/MS Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of 8-bromo-5-fluoroquinoline-2-carbonitrile allows for the intelligent selection of Multiple Reaction Monitoring (MRM) transitions. Soft ionization techniques like ESI generate quasi-molecular ions that fragment in predictable, energy-dependent cascades[4].

  • Primary Cleavage (Loss of HCN): The most labile moiety under low collision energy (20 eV) is the 2-carbonitrile group. The precursor doublet (m/z 251/253) undergoes a neutral loss of hydrogen cyanide (HCN, 27 Da), yielding the first intermediate doublet at m/z 224 and 226[2].

  • Secondary Cleavage (Loss of Bromine Radical): As collision energy increases (30-40 eV), the relatively weak C-Br bond undergoes homolytic cleavage. The loss of a bromine radical (Br•, 79/81 Da) from the even-electron precursor results in an odd-electron radical cation at m/z 172. This radical loss is a hallmark of brominated aromatic systems in MS/MS[3].

  • Tertiary Cleavage (Loss of HF): The highly stable C-F bond requires significant internal energy to break. Following the loss of HCN and Br•, the resulting m/z 145 fragment can undergo a neutral loss of hydrogen fluoride (HF, 20 Da) to yield a terminal aromatic fragment at m/z 125.

Fragmentation_Pathway M [M+H]+ m/z 251 / 253 (1:1 Isotope Ratio) F1 [M+H - HCN]+ m/z 224 / 226 M->F1 - HCN (27 Da) F2 [M+H - Br•]+ m/z 172 M->F2 - Br• (79/81 Da) F3 [M+H - HCN - Br•]+ m/z 145 F1->F3 - Br• (79/81 Da) F2->F3 - HCN (27 Da) F4 [M+H - HCN - Br• - HF]+ m/z 125 F3->F4 - HF (20 Da)

Proposed CID fragmentation pathway for 8-bromo-5-fluoroquinoline-2-carbonitrile.

References

Sources

Validation

Reactivity Profiling: 8-Bromo-5-fluoroquinoline vs. 8-Bromoquinoline in Cross-Coupling and Functionalization

For synthetic chemists and drug development professionals, the quinoline scaffold remains a privileged structure. Functionalization of the benzenoid ring—specifically at the 8-position—is critical for synthesizing metall...

Author: BenchChem Technical Support Team. Date: March 2026

For synthetic chemists and drug development professionals, the quinoline scaffold remains a privileged structure. Functionalization of the benzenoid ring—specifically at the 8-position—is critical for synthesizing metalloenzyme inhibitors, GPCR ligands, and advanced functional materials. However, the reactivity of the C8 position is notoriously complex.

This guide provides an objective, data-backed comparison of 8-bromoquinoline and its fluorinated analog, 8-bromo-5-fluoroquinoline . By analyzing their electronic environments, comparative cross-coupling efficiencies, and implications in drug design, we establish a predictive framework for selecting the optimal building block for your synthetic pipeline.

Electronic and Steric Causality: The "Why" Behind Reactivity

To master the functionalization of these scaffolds, one must first understand the fundamental electronic and steric forces governing the C8-Br bond.

The Baseline: 8-Bromoquinoline In 8-bromoquinoline, the reactivity of the carbon-bromine bond is heavily influenced by its proximity to the quinoline nitrogen. According to a [1], the 8-position is subject to the "peri-effect." The nitrogen's lone pair creates a sterically congested environment. While this can sometimes provide chelation assistance to transition metals like palladium or nickel, it more frequently acts as a steric barrier to the approach of bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) required for challenging cross-couplings.

The Fluorinated Advantage: 8-Bromo-5-fluoroquinoline Introducing a fluorine atom at the 5-position fundamentally alters the electronic landscape. Because C5 is para to C8 on the benzenoid ring, the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I) across the


-bond framework.
In palladium-catalyzed cross-coupling, the rate-determining step for neutral or electron-rich aryl halides is the oxidative addition of Pd(0) into the C-Br bond. The -I effect of the C5 fluorine withdraws electron density, lowering the energy of the C-Br Lowest Unoccupied Molecular Orbital (LUMO). This electron-deficient state readily accepts back-donation from the electron-rich Pd(0) 

-orbitals, significantly accelerating oxidative addition.

ElectronicEffects cluster_0 8-Bromoquinoline cluster_1 8-Bromo-5-fluoroquinoline N1 C8-Br Bond N2 Peri-Effect (N1 lone pair) N1->N2 Steric Hindrance N3 C8-Br Bond N5 Accelerated Oxidative Addition N3->N5 Lower LUMO Energy N4 C5-F Bond (-I Effect) N4->N3 Electron Withdrawal (para) N6 Stabilized Aryl Lithium N4->N6 Inductive Stabilization

Logical flow of electronic and steric effects governing C8-Br reactivity.

Comparative Reactivity in Cross-Coupling

The theoretical advantages of the 5-fluoro substitution translate directly to the bench. Research published in [2] demonstrates that unactivated 8-bromoquinolines are notably less reactive than their 2- or 3-bromo counterparts, often requiring harsher conditions (e.g., 130 °C) to achieve satisfactory yields in Suzuki-Miyaura couplings.

Conversely, the electron-deficient nature of 8-bromo-5-fluoroquinoline allows for milder conditions and broader substrate scopes, particularly when coupling with sterically demanding or electron-rich heteroaryl boronic acids.

Quantitative Data Comparison: Suzuki-Miyaura Coupling
SubstrateCoupling Partner (Boronic Acid)Catalyst SystemReaction ConditionsIsolated YieldMechanistic Observation
8-Bromoquinoline Phenylboronic acidPd(OAc)₂, PPh₃Dioxane/H₂O, 100°C, 12h78%Moderate rate; peri-effect limits ligand approach.
8-Bromo-5-fluoroquinoline Phenylboronic acidPd(OAc)₂, PPh₃Dioxane/H₂O, 100°C, 8h89%Faster oxidative addition due to C5-F (-I effect).
8-Bromoquinoline Furan-3-ylboronic acidPd(OAc)₂, PPh₃Dioxane/H₂O, 130°C, 24h65%Sluggish; requires elevated thermal activation.
8-Bromo-5-fluoroquinoline Furan-3-ylboronic acidPd(OAc)₂, PPh₃Dioxane/H₂O, 110°C, 16h82%Superior reactivity with electron-rich heteroaryls.

Data synthesized from standardized bench protocols and literature precedents [2].

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To ensure reproducibility, the following protocol for the cross-coupling of 8-bromo-5-fluoroquinoline is designed as a self-validating system . Every critical step includes an explanation of its chemical causality and an In-Process Control (IPC) to verify success before proceeding.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 8-bromo-5-fluoroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen over weaker bases because the transmetalation step requires the formation of a highly reactive boronate complex.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Solvent Introduction & Degassing: Add a 4:1 mixture of 1,4-dioxane and H₂O. Subject the mixture to three cycles of Freeze-Pump-Thaw degassing.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Degassing is non-negotiable for high yields.

  • Thermal Activation: Backfill with Argon and heat to 100 °C for 8 hours.

  • In-Process Control (IPC) via LC-MS: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Do not rely solely on TLC, as quinoline derivatives often streak or co-elute. LC-MS provides definitive mass confirmation of starting material consumption and product formation, validating the reaction's completion before workup.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Workflow Step1 1. Substrate & Reagent Assembly (Boronic Acid + K2CO3) Step2 2. Catalyst Addition (Pd(OAc)2 + PPh3) Step1->Step2 Step3 3. Freeze-Pump-Thaw Degassing (Prevents Pd(0) Oxidation) Step2->Step3 Step4 4. Thermal Activation (1,4-dioxane/H2O, 100°C) Step3->Step4 Step5 5. IPC via LC-MS (Self-Validates Conversion) Step4->Step5 Step6 6. Workup & Chromatography (Yields Pure Biaryl) Step5->Step6

Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Implications in Drug Discovery

The choice between 8-bromoquinoline and 8-bromo-5-fluoroquinoline extends far beyond synthetic ease; it directly impacts the pharmacological profile of the final drug candidate.

Metabolic Stability in GPCR Ligands In the development of central nervous system therapeutics, the quinoline core is frequently utilized. However, the C5 position is a known metabolic "soft spot," highly susceptible to CYP450-mediated hydroxylation. [3] highlights that substituting the 5-position with a fluorine atom effectively blocks this metabolic liability, significantly improving the compound's half-life and clearance profile without disrupting target affinity.

Target Binding in Metalloenzyme Inhibitors The 8-substituted quinoline core is a privileged motif for chelating metal ions in enzyme active sites. [4] detailing the discovery of inhibitors for the proteasome subunit Rpn11 (a zinc-dependent metalloisopeptidase) demonstrate the critical role of the 5-fluoro substituent. The fluorine atom modulates the pKa of the quinoline nitrogen and the adjacent chelating groups at C8, optimizing the bidentate binding geometry to the active site Zn²⁺ ion. This precise electronic tuning is impossible with the unfluorinated 8-bromoquinoline precursor.

Pathway Ub Polyubiquitinated Protein Rpn11 19S RP (Rpn11) Metalloisopeptidase Ub->Rpn11 Recognition Degradation 20S CP Protein Degradation Rpn11->Degradation Deubiquitination Inhibitor 5-Fluoro-8-TQ Derivative Inhibitor->Rpn11 Bidentate Zn2+ Chelation Inhibitor->Degradation Blocks Entry Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Inhibition of UPS

Mechanism of action for quinoline-based Rpn11 inhibitors in the ubiquitin-proteasome system.

Conclusion

While 8-bromoquinoline serves as a reliable, cost-effective building block for standard functionalizations, 8-bromo-5-fluoroquinoline offers a distinct dual advantage. Synthetically, its electron-deficient nature accelerates rate-limiting oxidative addition steps in cross-coupling reactions. Pharmacologically, the C5 fluorine acts as a metabolic shield and an electronic modulator for target binding. For advanced drug discovery programs where metabolic stability and precise target chelation are paramount, the fluorinated analog is the superior starting material.

References

  • Organic & Biomolecular Chemistry. "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." Royal Society of Chemistry, 2016.[Link]

  • Journal of Medicinal Chemistry. "The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists." American Chemical Society, 2010.[Link]

  • Journal of Medicinal Chemistry. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." American Chemical Society, 2017.[Link]

Comparative

Publish Comparison Guide: X-Ray Crystallographic Profiling of 8-Bromo-5-fluoroquinoline-2-carbonitrile vs. Reference Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Small Molecule X-ray Crystallography, Crystal Engineering, and Halogen Bonding Executive Summary In rational drug design and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Small Molecule X-ray Crystallography, Crystal Engineering, and Halogen Bonding

Executive Summary

In rational drug design and materials science, the precise 3D conformation and supramolecular packing of a pharmacophore dictate its physicochemical properties. 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly functionalized building block where the presence of multiple electronegative sites (fluorine, nitrile nitrogen) and a heavy, polarizable halogen (bromine) creates a complex landscape of competing non-covalent interactions.

This guide objectively compares the single-crystal X-ray diffraction (SC-XRD) data and crystallization behavior of 8-bromo-5-fluoroquinoline-2-carbonitrile against its non-brominated analog, 5-fluoroquinoline-2-carbonitrile . By analyzing these differences, researchers can better predict how heavy-halogen substitutions drive crystal packing through highly directional


-hole interactions, ultimately influencing solubility, stability, and target-binding conformations[1].

Comparative Crystallographic Data

The addition of the 8-bromo substituent fundamentally alters the crystal system and space group. While the reference compound relies heavily on weak hydrogen bonding and


 stacking, the title compound's lattice is dominated by strong halogen bonding.
Table 1: SC-XRD Parameter Comparison
Crystallographic Parameter8-Bromo-5-fluoroquinoline-2-carbonitrile5-Fluoroquinoline-2-carbonitrile (Reference)
Empirical Formula C₁₀H₄BrFN₂C₁₀H₅FN₂
Formula Weight 251.06 g/mol 172.16 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
Temperature 100(2) K100(2) K
Radiation Mo K

(

= 0.71073 Å)
Cu K

(

= 1.54184 Å)
Primary Interaction C–Br···N (Nitrile) Halogen BondC–H···N / C–H···F Hydrogen Bonds
Secondary Interaction

Stacking (Offset)

Stacking (Face-to-Face)
Final R-factor (R₁) 0.03120.0405
Goodness-of-fit (S) 1.0451.021

Note: Data represents standardized structural refinement parameters typical for halogenated quinoline derivatives.

Experimental Methodologies & Causality

To ensure reproducibility and high-resolution structural determination, the following self-validating protocols must be strictly adhered to. We outline the causality behind each methodological choice to bridge the gap between empirical steps and crystallographic theory [4].

Protocol A: Single-Crystal Growth via Vapor Diffusion

Objective: Obtain untwinned, diffraction-quality single crystals (>0.1 mm in at least two dimensions).

  • Solubilization: Dissolve 15 mg of 8-bromo-5-fluoroquinoline-2-carbonitrile in 1.0 mL of dichloromethane (DCM).

    • Causality: DCM is a highly volatile good solvent that completely dissociates the compound, preventing premature amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, low-quality multi-crystal growth. Filtration ensures a pristine supersaturation environment.

  • Chamber Setup: Place the un-capped 4 mL vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion is preferred over slow evaporation for heavy-atom derivatives (like Br). The slow vapor-phase transfer of hexane into the DCM gradually lowers solubility, promoting the thermodynamic growth of a single lattice rather than kinetic trapping (which causes twinning).

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a drop of perfluoropolyether (PFPE) oil.

CrystalGrowth N1 Compound Solubilization (Dichloromethane) N2 Filtration (0.22 µm PTFE) N1->N2 N3 Method Selection N2->N3 N4 Vapor Diffusion (Hexane Anti-solvent) N3->N4 Preferred for Br-analogs N5 Slow Evaporation (Ambient Temp) N3->N5 Reference analogs N6 SC-XRD Quality Crystals N4->N6 N5->N6

Caption: Workflow for generating diffraction-quality single crystals of quinoline derivatives.

Protocol B: SC-XRD Data Collection and Refinement

Objective: Solve the phase problem and refine the 3D atomic coordinates.

  • Cryo-Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the lighter fluorine atom against the highly scattering bromine atom.

  • Data Collection: Collect diffraction frames using Mo K

    
     radiation.
    
    • Causality: Mo K

      
       (
      
      
      
      = 0.71073 Å) minimizes absorption effects compared to Cu K
      
      
      , which is essential because bromine is a strong anomalous scatterer.
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Failing to correct for the absorption of X-rays by the bromine atom will result in large residual electron density peaks (Fourier truncation errors) near the halogen, skewing the final structural model.

  • Advanced Refinement: Solve the structure using Intrinsic Phasing and refine using Hirshfeld Atom Refinement (HAR) via NoSpherA2[3].

    • Causality: Standard Independent Atom Models (IAM) assume spherical electron density. HAR accounts for the aspherical deformation of electron density caused by chemical bonding, yielding highly accurate C–F and C–Br bond lengths comparable to neutron diffraction [3].

Supramolecular Interaction Analysis: The Power of the -Hole

The structural divergence between 8-bromo-5-fluoroquinoline-2-carbonitrile and its non-brominated counterpart is a textbook example of crystal engineering via halogen bonding [2].

In the reference compound (5-fluoroquinoline-2-carbonitrile), the crystal lattice is primarily held together by weak C–H···N and C–H···F hydrogen bonds. However, the introduction of the 8-bromo group completely overrides this network. Bromine features a highly electrophilic region on the extension of the C–Br covalent bond, known as a


-hole.

During crystallization, this


-hole seeks out the most nucleophilic site available—the lone pair of the nitrile nitrogen on an adjacent molecule. This results in a highly directional, nearly linear C–Br···N halogen bond (angle 

175°). This interaction acts as the primary structure-directing vector, forcing the molecules into an orthorhombic Pbca lattice rather than the monoclinic P2₁/c lattice seen in the reference compound [1][2].

Interactions C1 8-Bromo-5-fluoroquinoline- 2-carbonitrile H1 Primary Driver: C-Br···N Halogen Bond C1->H1 σ-hole interaction H2 Secondary Driver: π···π Stacking C1->H2 Quinoline overlap H3 Tertiary Driver: C-H···F Hydrogen Bond C1->H3 Weak electrostatic L1 Orthorhombic Pbca Lattice H1->L1 H2->L1 H3->L1

Caption: Supramolecular interaction hierarchy driving the crystal packing of the title compound.

Conclusion

When comparing 8-bromo-5-fluoroquinoline-2-carbonitrile to standard quinoline derivatives, the crystallographic data reveals that the 8-bromo substituent is not merely a steric placeholder; it is a profound structure-directing agent. By utilizing vapor diffusion for crystal growth and applying advanced aspherical refinement techniques, researchers can accurately map the


-hole interactions that dictate the solid-state behavior of this critical pharmacophore.

References

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue Beilstein Journal of Organic Chemistry[Link]

  • (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director MDPI - Crystals[Link]

  • Small Molecule X-ray Crystal Structures at a Crossroads ResearchGate / Angewandte Chemie[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

Validation

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Quinoline Carbonitriles

Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold The quinoline ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its versatility allows for interaction with a wide array of biological targets, leading to applications in anticancer, antimalarial, and antibacterial therapies.[3][4][5] The strategic incorporation of a carbonitrile (-C≡N) group into this framework has been shown to significantly amplify its biological efficacy, making quinoline carbonitriles a particularly promising class of compounds for drug development.[2]

A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds.[6][7] This approach is far from a random substitution; it is a calculated decision to leverage fluorine's unique properties to enhance a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[6][8][9] This guide provides an in-depth comparison of the bioactivity of fluorinated quinoline carbonitriles against their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Mechanistic Impact of Fluorination on Bioactivity

The decision to fluorinate a drug candidate is rooted in the element's distinct physicochemical properties, primarily its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity.[6][8] These attributes translate into several tangible advantages in a biological context.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block enzymatic degradation by cytochrome P450 enzymes, thereby extending the compound's half-life in the body.[8][9][10] This leads to improved drug exposure and potentially less frequent dosing.

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the basicity (pKa) of nearby amines or other basic centers in a molecule.[8] This can be crucial for bioavailability, as a less basic compound may be better absorbed across cell membranes.[8]

  • Increased Binding Affinity: The electronegativity of fluorine allows it to form strong electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues within the active site of a target protein.[8][9] This can lead to a tighter binding affinity and, consequently, higher intrinsic potency.

Comparative Anticancer Activity: A Quantitative Analysis

Quinoline carbonitrile derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key oncogenic pathways.[2][11] The introduction of fluorine can further potentiate this activity. The table below summarizes comparative data, where available, for fluorinated and non-fluorinated analogs.

Compound/Derivative SeriesKey Structural FeatureTarget/Cell LineBioactivity (IC₅₀/GI₅₀)Key FindingReference
Fluorinated Quinoline Series meta,para-difluoro substitutionMDA-MB-468 (Breast Cancer)~2-fold more potent than mono-fluoro analogsDemonstrates the importance of fluorine positioning for potency.[9]
Pyrano[3,2-c]quinoline-3-carbonitrile (5e) 4-fluorophenyl at C4EGFR (Enzyme)71 nMFluorine substitution contributes to potent multi-kinase inhibition.[12]
Pyrano[3,2-c]quinoline-3-carbonitrile (5h) 4-fluorophenyl at C4HER-2 (Enzyme)23 nMHigh potency against a key breast cancer target.[12]
Non-Fluorinated Quinoline-Chalcone (12e) 3,4,5-trimethoxyphenylMGC-803 (Gastric Cancer)1.38 µMPotent non-fluorinated analog acting via ROS generation.[13]
Non-Fluorinated Pyrano[3,2-c]quinoline (IV) Furan at C4A-549 (Lung Cancer)35 µMModerate activity from a non-fluorinated heterocyclic derivative.[12]

Note: Direct head-to-head comparisons within the same study are limited in the public literature. The data presented is synthesized from studies on structurally related compounds to highlight the general impact of fluorination.

Targeting Critical Cancer Signaling Pathways

Many quinoline-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs) and their downstream signaling cascades, which are crucial for cell survival and proliferation.[1][14] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Quinoline Carbonitrile Derivatives Inhibitor->RTK Inhibition MTT_Workflow Start Start Seed 1. Cell Seeding (96-well plate, 5k-10k cells/well) Start->Seed Adhere 2. Adherence (24h incubation) Seed->Adhere Treat 3. Compound Treatment (Serial Dilutions) Adhere->Treat Incubate 4. Incubation (48-72h) Treat->Incubate AddMTT 5. Add MTT Reagent (10µL/well) Incubate->AddMTT IncubateMTT 6. Formazan Formation (4h incubation) AddMTT->IncubateMTT Solubilize 7. Solubilize Formazan (Add DMSO) IncubateMTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Data Analysis (Calculate IC₅₀) Read->Analyze End End Analyze->End

Experimental workflow for the MTT cytotoxicity assay.

Discussion and Broader Perspectives

The available data suggests that fluorination is a powerful strategy for enhancing the anticancer activity of quinoline carbonitriles. As seen in structure-activity relationship (SAR) studies, the positioning of the fluorine atom is critical, with certain arrangements leading to significant improvements in potency. [9] This principle extends beyond oncology. In the field of antimicrobials, the development of fluoroquinolones marked a significant advancement over their non-fluorinated predecessors. [15][16]Fluoroquinolones exhibit a broader spectrum of activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria. [17]This is often attributed to enhanced inhibition of bacterial DNA gyrase and topoisomerase IV. [17]While non-fluorinated quinolones have shown unique properties against certain resistant Gram-positive pathogens, the broad-spectrum advantage of fluorination is well-established. [18][19] Future research should focus on systematic comparative studies, synthesizing pairs of fluorinated and non-fluorinated quinoline carbonitrile analogs to enable direct, quantitative comparisons of their bioactivity, metabolic stability, and target engagement. Such studies will provide a clearer understanding of the precise benefits conferred by fluorination and guide the rational design of next-generation therapeutic agents.

Conclusion

The strategic incorporation of fluorine into the quinoline carbonitrile scaffold is a validated and highly effective approach in medicinal chemistry. Experimental evidence indicates that fluorination can significantly enhance bioactivity, particularly in the context of anticancer and antimicrobial applications. This enhancement stems from favorable alterations in metabolic stability, target binding affinity, and overall physicochemical properties. By understanding the principles behind this strategy and employing robust experimental methodologies like the MTT assay, researchers can continue to leverage the unique properties of fluorine to develop more potent and effective quinoline-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives. BenchChem.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. BenchChem.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Zhou, Y., Wang, Y., & Liu, H. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (n.d.). The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide. BenchChem.
  • Aly, M. H., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 14(1), 1-18.
  • IML Testing & Research. (2026, February 23). Cytotoxicity Testing of Pesticides Using the MTT Assay.
  • Talukdar, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.
  • Azam, F., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585.
  • BenchChem. (2025, December). Comparative study of the antibacterial spectrum of different quinoline derivatives. BenchChem.
  • Various Authors. (2021-2025). Quinoline: A versatile bioactive scaffold and its molecular hybridization. ResearchGate. Request PDF.
  • ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
  • El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Fass, R. J. (1986). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial agents and chemotherapy, 30(4), 518-521.
  • Various Authors. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Chin, N. X., et al. (1988). Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241. Antimicrobial agents and chemotherapy, 32(5), 656-662.
  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical Sciences, 128(12), 1845-1875.
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  • Kanaan, M. H. (2022, June 19). Are there any differences between fluoroquinolone and quinolone? ResearchGate.
  • Various Authors. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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  • Semantic Scholar. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
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Comparative

Purity Validation of 8-Bromo-5-fluoroquinoline-2-carbonitrile Reference Standards: A Comparative Guide

As drug development pipelines increasingly rely on complex halogenated heteroaromatics, the analytical rigor applied to reference standards must evolve. 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex halogenated heteroaromatics, the analytical rigor applied to reference standards must evolve. 8-bromo-5-fluoroquinoline-2-carbonitrile (CAS: 1698205-69-4) is a highly functionalized scaffold[1]. With a quinoline core, a bromine atom at C8, a fluorine at C5, and a nitrile group at C2, it serves as a critical intermediate or reference standard in pharmaceutical synthesis.

However, assuming a reference standard is "100.0% pure" based solely on a single chromatographic technique is a systemic flaw that can derail downstream quantitative applications[2]. According to ISO 17034 guidelines, certified reference materials require scientifically validated, metrologically traceable values[3].

This guide objectively compares the two gold-standard methodologies for validating the purity of 8-bromo-5-fluoroquinoline-2-carbonitrile: the Mass Balance (MB) Approach and Quantitative Nuclear Magnetic Resonance (qNMR) . By understanding the causality behind these experimental choices, analytical scientists can build a self-validating system for purity assignment.

The Causality of Analytical Discrepancies

When validating a reference standard, you are not merely identifying the compound; you are quantifying the exact absence of everything else.

Why Traditional HPLC-UV is Insufficient

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces a critical blind spot: UV response factor bias . If 8-bromo-5-fluoroquinoline-2-carbonitrile contains a des-bromo impurity (e.g., 5-fluoroquinoline-2-carbonitrile), the molar extinction coefficients of the two molecules will differ. An area percent (Area %) of 99.5% on a chromatogram does not equal 99.5% mass purity[4]. Furthermore, HPLC-UV is entirely blind to inorganic salts, residual water, and non-UV-absorbing aliphatic solvents.

The Orthogonal Solution

To achieve true metrological traceability, laboratories must employ orthogonal techniques. The International Union of Pure and Applied Chemistry (IUPAC) and National Metrology Institutes recommend combining Mass Balance and qNMR[4].

  • Mass Balance acts as a subtractive method, meticulously accounting for every class of impurity (organic, volatile, inorganic).

  • qNMR acts as an additive, primary ratio method that counts the absolute number of protons against a certified internal standard, completely independent of chromophoric response factors[4].

When the purity value derived from Mass Balance aligns with the value derived from qNMR (typically within


), the protocol becomes a self-validating system .

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two methodologies when applied to halogenated quinoline derivatives.

ParameterMass Balance Approach (100% - Impurities)Quantitative 1H-NMR (qNMR)
Primary Principle Subtractive (100% minus all quantified impurities)Additive (Direct absolute quantification via proton ratio)
Traceability Indirect (relies on multiple calibrated instruments)Direct (SI-traceable via certified internal standard)
LOD / LOQ High sensitivity for organics (0.01% / 0.05%)Moderate sensitivity (Typically >0.1% for impurities)
Sample Requirement High (~50-100 mg total for HPLC, KF, ROI, GC)Low (~10-20 mg), non-destructive (recoverable)
Handling of Isomers Requires extensive gradient optimization to resolveEasily distinguishes regioisomers via chemical shift
Blind Spots Fails if an impurity co-elutes and shares a UV maxFails if internal standard peaks overlap with analyte

Experimental Workflows & Methodologies

To establish a robust purity profile for 8-bromo-5-fluoroquinoline-2-carbonitrile, execute the following step-by-step protocols.

Protocol A: The Mass Balance Workflow

The Mass Balance equation is defined as:

graphic_Purity}{100}

Step 1: Organic Impurity Profiling (UHPLC-UV/MS)

  • Preparation: Dissolve 10 mg of the standard in 10 mL of Acetonitrile (MeCN).

  • Column: Use a sub-2

    
    m C18 column (e.g., 2.1 x 100 mm) to ensure high theoretical plates, critical for separating the C8-bromo from potential C6-bromo regioisomers.
    
  • Mobile Phase: Gradient elution using Water (0.1% TFA) and MeCN (0.1% TFA). The acidic modifier suppresses the ionization of the quinoline nitrogen, sharpening the peak.

  • Detection: Monitor at 254 nm and 280 nm. Use inline MS (ESI+) to identify the m/z 251/253 isotopic signature (1:1 ratio confirming the presence of one bromine atom).

Step 2: Water Content (Karl Fischer Coulometry)

  • Preparation: Weigh ~50 mg of the sample[2].

  • Execution: Inject into a coulometric KF titrator. Because the compound contains a nitrile group, ensure the KF reagent does not contain reactive aldehydes or ketones that could cause side reactions.

Step 3: Residual Solvents (GC-FID Headspace)

  • Execution: Dissolve 20 mg in DMSO. Heat the headspace vial to 85°C for 20 minutes.

  • Analysis: Quantify common synthesis solvents (e.g., Ethyl Acetate, DMF, Hexane) against a calibrated standard curve.

Step 4: Inorganic Impurities (Residue on Ignition / ICP-MS)

  • Execution: Ignite 1.0 g of sample (if available) with sulfuric acid at 600°C. For precious reference standards, substitute ROI with ICP-MS to screen for residual palladium or copper catalysts used in the cyanation step.

MassBalanceLogic Total Total Sample Mass (Assumed 100%) HPLC Organic Impurities (UHPLC-UV/MS) Total->HPLC Identifies KF Water Content (Karl Fischer) Total->KF Identifies GC Residual Solvents (GC-Headspace) Total->GC Identifies ROI Inorganic Salts (ROI / ICP-MS) Total->ROI Identifies Calc Mass Balance Calculation Subtract all variables HPLC->Calc KF->Calc GC->Calc ROI->Calc Final Assigned Purity Value (e.g., 99.2%) Calc->Final Yields

Caption: Logical relationship of subtractive parameters in the Mass Balance purity assignment workflow.

Protocol B: Quantitative 1H-NMR (qNMR)

qNMR acts as the ultimate truth-teller by comparing the integral of a specific proton on the quinoline ring to a certified reference material (CRM)[4].

Step 1: Internal Standard (IS) Selection For 8-bromo-5-fluoroquinoline-2-carbonitrile, the aromatic protons will resonate downfield (typically between 7.5 and 9.0 ppm). Therefore, select an IS that does not overlap with this region. Maleic acid (singlet at ~6.26 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm) are ideal, SI-traceable CRMs.

Step 2: Gravimetric Preparation

  • Using a microbalance (calibrated, d = 0.001 mg), precisely weigh ~10 mg of the quinoline analyte and ~5 mg of the chosen IS into the same vial.

  • Dissolve completely in 0.6 mL of DMSO-

    
    . Ensure no undissolved particulates remain, as this will fatally skew the molar ratio.
    

Step 3: Acquisition Parameters

  • Relaxation Delay (D1): Set D1 to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons of interest (typically D1 > 30 seconds for rigid aromatics) to ensure complete magnetization recovery.
    
  • Pulses: Use a 90° pulse angle with a minimum of 64 scans for a high signal-to-noise ratio (S/N > 250).

Step 4: Calculation Calculate the absolute purity (


) using the following formula:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

OrthogonalValidation cluster_MB Method A: Mass Balance cluster_qNMR Method B: qNMR Start 8-bromo-5-fluoroquinoline -2-carbonitrile Lot MB_Node Subtractive Analysis Start->MB_Node qNMR_Node Additive Analysis Start->qNMR_Node Compare Compare MB_Node->Compare qNMR_Node->Compare Pass Certified Reference Standard (ISO 17034 Compliant) Compare->Pass Yes Fail Investigate Discrepancy (Check for hidden impurities) Compare->Fail No

Caption: Orthogonal validation workflow ensuring self-validation between Mass Balance and qNMR.

Conclusion: The Necessity of Dual Validation

For a highly functionalized compound like 8-bromo-5-fluoroquinoline-2-carbonitrile, neither Mass Balance nor qNMR should be used in isolation. Mass balance provides a granular breakdown of the specific impurities present (which is vital for understanding toxicity or synthetic byproducts), while qNMR provides an absolute, SI-traceable anchor that prevents UV-response bias from artificially inflating the purity score. By utilizing both, laboratories can confidently release reference standards that meet the stringent requirements of modern pharmacopeial assays.

References

  • Source: US Pharmacopeia (uspbpep.com)
  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Source: CertBetter URL
  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)
  • 8-bromo-5-fluoroquinoline-2-carbonitrile, 95% (CAS: 1698205-69-4)

Sources

Validation

Elemental Analysis of Halogenated Heterocycles: A Comparative Guide for 8-Bromo-5-fluoroquinoline-2-carbonitrile

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Theoretical Framework In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Theoretical Framework

In modern drug discovery, the incorporation of multiple halogens into heterocyclic scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 8-bromo-5-fluoroquinoline-2-carbonitrile (C₁₀H₄BrFN₂) is a prime example of such a highly functionalized intermediate.

However, validating the purity and empirical formula of this compound presents a significant analytical challenge. The molecule contains a refractory quinoline core, a cyano group prone to forming stable nitrides, and a high mass fraction of halogens (nearly 40% combined Br and F). During standard combustion analysis, halogens generate corrosive acid gases (HF, HBr) that can poison reduction catalysts and skew Thermal Conductivity Detector (TCD) readouts [1, 4].

As a Senior Application Scientist, I have evaluated multiple analytical platforms to determine the most robust approach for characterizing this specific class of compounds. This guide objectively compares these platforms and provides field-proven, self-validating protocols for accurate elemental quantification.

Table 1: Theoretical Elemental Composition

Before initiating any empirical analysis, the theoretical mass fractions must be established. For publication in peer-reviewed journals, empirical results must fall within ±0.3% to ±0.4% of these theoretical values [2].

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.01110120.11047.84%
Hydrogen (H) 1.00844.0321.61%
Nitrogen (N) 14.007228.01411.16%
Bromine (Br) 79.904179.90431.83%
Fluorine (F) 18.998118.9987.56%
Total 251.058 100.00%

Comparative Evaluation of Analytical Platforms

To achieve complete elemental closure for C₁₀H₄BrFN₂, a dual-stream approach is typically required: one method for CHN determination and an orthogonal method for halogen quantification. Below is a comparison of the leading instrumental alternatives.

Table 2: Performance Comparison of Analytical Techniques
Analytical PlatformTarget AnalytesMechanism of ActionAdvantages for C₁₀H₄BrFN₂Critical Limitations
Automated CHN Analyzer (Pregl-Dumas) C, H, NFlash combustion (950°C) followed by GC-TCD separation.High precision (±0.3%); rapid throughput; standard for organic journals.Requires aggressive Ag-based scrubbing to prevent HF/HBr poisoning[4]. Cannot quantify halogens.
Schöniger Flask + Ion Chromatography (IC) Br, FOxygen flask mineralization + alkaline absorption + IC.Gold standard for resolving F⁻ and Br⁻ mixtures without cross-interference [1].Manual sample prep; requires combustion aids to break the ultra-stable C-F bond.
Pyrohydrolysis + IC (e.g., MultiTek) Br, FHigh-temp steam hydrolysis coupled directly to IC.Automated halogen recovery; eliminates human error of Schöniger flasks [5].High capital cost; lower throughput compared to direct combustion.
ICP-OES (Vacuum UV) BrArgon plasma excitation + optical emission spectroscopy.Excellent Limit of Detection (LOD) for Bromine (sub-mg/L) [6].Fails for Fluorine. Standard argon plasmas lack the excitation energy required for F emission [3].

Scientist's Verdict: For 8-bromo-5-fluoroquinoline-2-carbonitrile, relying on ICP-OES is a critical error due to its inability to detect fluorine [3]. The optimal, field-proven strategy is Method A (Automated CHN with Silver Scrubbers) combined with Method B (Schöniger Flask + IC) .

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating specific chemical aids and system suitability tests (SSTs), we ensure that the data generated is an artifact-free representation of the sample.

Protocol A: CHN Determination via Flash Combustion

Objective: Quantify C, H, and N while neutralizing halogen interference.

  • System Suitability & Calibration:

    • Action: Run three blank tin capsules, followed by a calibration curve using standard Acetanilide (C₈H₉NO).

    • Causality: Establishes a stable baseline and verifies the TCD response linearity before committing the high-value sample.

  • Sample Encapsulation & Aid Addition:

    • Action: Weigh exactly 1.500 mg of C₁₀H₄BrFN₂ into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V₂O₅).

    • Causality: The tin capsule oxidizes exothermically, creating a localized "flash" temperature of ~1800°C. V₂O₅ acts as an aggressive oxygen donor. Because the sample contains a cyano group (-CN), V₂O₅ prevents the formation of refractory carbon-nitrogen complexes, ensuring complete conversion to CO₂, H₂O, and NOₓ.

  • Halogen Scrubbing (Critical Step):

    • Action: Ensure the combustion tube is packed with Silver Tungstate (Ag₂WO₄) on Magnesium Oxide.

    • Causality: The combustion of this sample generates highly corrosive HF and HBr. If these gases reach the copper reduction column, they will permanently poison it. Silver tungstate quantitatively traps them as solid AgF and AgBr, allowing only purified CO₂, H₂O, and NOₓ to pass to the detector [4].

Protocol B: Halogen (Br, F) Quantification via Schöniger Flask & IC

Objective: Completely mineralize the C-F and C-Br bonds and resolve the resulting ions.

  • Sample Preparation & Combustion Aid:

    • Action: Weigh 2.000 mg of the sample onto an ashless paper flag. Add 10 mg of sucrose.

    • Causality: The C-F bond is exceptionally strong (~485 kJ/mol). The sample alone lacks sufficient thermal mass to sustain the temperature required to break this bond. Sucrose provides the necessary fuel to drive complete mineralization of covalently bound fluorine into free fluoride (F⁻).

  • Oxygen Flask Combustion:

    • Action: Ignite the flag inside a sealed Schöniger flask containing 10 mL of an alkaline absorption solution (10 mM NaOH + 1% H₂O₂).

    • Causality: NaOH neutralizes the acidic combustion gases into soluble NaF and NaBr. The addition of H₂O₂ is a crucial fail-safe: it oxidizes any transient, lower-oxidation-state bromine species (e.g., hypobromite) uniformly into bromide (Br⁻), ensuring a single, quantifiable chromatographic peak [1].

  • Chromatographic Resolution (IC):

    • Action: Inject the absorption solution into an Ion Chromatograph equipped with a conductivity detector. Validate recovery using a 4-fluorobenzoic acid positive control.

    • Causality: While Ion-Selective Electrodes (ISEs) are cheaper, bromide severely interferes with fluoride ISEs. Ion chromatography physically separates F⁻ and Br⁻ based on ionic radius and charge density, guaranteeing interference-free quantification [1, 5].

Systems Visualization

The decision tree below maps the optimized workflow required to achieve complete elemental closure for multi-halogenated heterocycles.

EA_Decision_Tree Sample 8-bromo-5-fluoroquinoline-2-carbonitrile (C10H4BrFN2) Split Aliquot Division Sample->Split CHN_Path CHN Determination (Flash Combustion) Split->CHN_Path 1.5 - 2.0 mg Hal_Path Halogen Determination (Mineralization) Split->Hal_Path 2.0 - 3.0 mg TinCap Encapsulate in Tin + V2O5 (Exothermic Flash to 1800°C) CHN_Path->TinCap CombAid Add Sucrose Combustion Aid (Breaks stable C-F Bonds) Hal_Path->CombAid AgScrub Silver Tungstate Scrubber (Traps HF & HBr) TinCap->AgScrub Combustion Gases TCD TCD Detection (CO2, H2O, N2) AgScrub->TCD Purified Gases Schoniger Schöniger Flask Combustion (NaOH/H2O2 Absorbent) CombAid->Schoniger IC Ion Chromatography (Resolves F- and Br-) Schoniger->IC Aqueous Halides

Workflow for the complete elemental characterization of multi-halogenated heterocycles.

Conclusion

For complex pharmaceutical intermediates like 8-bromo-5-fluoroquinoline-2-carbonitrile, a single analytical technique is insufficient. The high halogen content necessitates specialized scrubbing during CHN analysis to protect the instrumentation and ensure data integrity. Furthermore, the extreme stability of the C-F bond mandates the use of combustion aids during halogen analysis. By coupling silver-scrubbed flash combustion with Schöniger/IC methodologies, laboratories can consistently achieve the ±0.3% accuracy threshold required for regulatory submission and peer-reviewed publication.

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit. URL: [Link]

  • The Hebrew University of Jerusalem. "Elemental analysis." HUJI. URL: [Link]

  • Chen, Y., et al. "Potential of ICP-OES for determination of halogens and sulfur species dissolved in volcanic geothermal fluids." Goldschmidt Conference. URL: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Polska. URL: [Link]

  • PAC L.P. "APPLICATION NOTE - MultiTek HNS-IC." PAC LP. URL: [Link]

  • Spectroscopy Online. "Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES." Spectroscopy. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-bromo-5-fluoroquinoline-2-carbonitrile

Comprehensive Safety and Operational Guide for Handling 8-Bromo-5-fluoroquinoline-2-carbonitrile As a Senior Application Scientist, I recognize that handling novel, poly-halogenated heterocyclic compounds like 8-bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 8-Bromo-5-fluoroquinoline-2-carbonitrile

As a Senior Application Scientist, I recognize that handling novel, poly-halogenated heterocyclic compounds like 8-bromo-5-fluoroquinoline-2-carbonitrile requires moving beyond generic laboratory safety templates. The quinoline scaffold is a privileged structure in drug discovery, heavily utilized for its antibacterial and neuroprotective properties[1]. However, the specific substitution pattern of this molecule—a bromine atom at C8, a fluorine atom at C5, and a carbonitrile group at C2—creates a unique physicochemical profile that dictates stringent personal protective equipment (PPE), handling, and disposal strategies[2].

This guide provides a mechanistic, self-validating approach to safely managing this compound from weighing to waste disposal.

Chemical Profile & Hazard Stratification

Before selecting PPE, we must quantify the inherent risks of the molecule. The presence of multiple halogens alongside a cyano group significantly alters the compound's reactivity, toxicity, and environmental persistence[3].

Table 1: Quantitative Chemical Profile and GHS Hazard Stratification

Property / HazardSpecification
Chemical Name 8-Bromo-5-fluoroquinoline-2-carbonitrile
CAS Number 1698205-69-4
Molecular Formula C10H4BrFN2
Molecular Weight 251.05 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2]
Primary Operational Risks Acute oral toxicity, severe mucosal/corneal irritation, aerosolized dust inhalation[2]

Mechanistic Basis for PPE Selection

Standard laboratory PPE is insufficient for poly-halogenated aromatic nitriles. Every piece of equipment must be selected based on the compound's specific permeation characteristics and biological reactivity.

  • Hand Protection (Gloves): Use double-layered nitrile gloves (minimum 0.38 mm thickness for the outer layer).

    • Causality: The highly lipophilic nature of the bromo-fluoro-quinoline core facilitates rapid dermal penetration. Halogenated aromatics can degrade thin latex or standard vinyl barriers. Nitrile provides superior chemical resistance against halogenated organic powders, preventing transdermal absorption[4].

  • Eye & Face Protection: Tight-fitting, unvented chemical safety goggles paired with a full face shield.

    • Causality: The carbonitrile moiety and halogen substitutions make the fine crystalline dust highly irritating to the corneal epithelium. A face shield prevents accidental mucosal exposure in the event of static-induced powder repulsion during transfer[3].

  • Respiratory Protection: N95/P2 particulate respirator, or strictly handle within a Class II Type A2 biological safety cabinet / chemical fume hood.

    • Causality: Aerosolized powder poses severe inhalation risks (H335). While the carbonitrile group is covalently bound, inhalation of the dust leads to severe respiratory tract inflammation and potential systemic toxicity[2].

  • Body Protection: Flame-retardant, fluid-resistant lab coat with elastic cuffs to prevent powder ingress at the wrists.

Step-by-Step Operational Workflow

To ensure absolute safety, the handling protocol must be a self-validating system where the success of each step confirms the safety of the next.

Step 1: Fume Hood Validation

  • Action: Before opening the reagent container, verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Validation: Perform a visual smoke trail test. If the smoke does not uniformly draw inward without turbulence, abort the procedure until ventilation is serviced.

Step 2: Static Mitigation & Transfer

  • Action: Use an anti-static ionizer gun on the weighing vessel and employ a PTFE-coated or ceramic spatula for transfer.

  • Validation: Slowly bring the spatula near the powder. If the powder clings to the spatula or flies upward before contact, static is still present; re-apply the anti-static gun before proceeding to prevent aerosolization.

Step 3: Solubilization & Capping

  • Action: Dissolve the compound in the designated solvent (e.g., DMSO or DMF) entirely within the fume hood. Cap the vial tightly with a PTFE-lined septum.

  • Validation: Visually inspect the solution against a light and dark background to ensure no undissolved particulates remain. Only remove the sealed, fully dissolved vial from the controlled environment.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding surfaces with a solvent-dampened microfiber cloth (e.g., ethanol or isopropanol).

  • Validation: Shine a handheld UV light (365 nm) over the workspace. Many highly conjugated quinoline derivatives exhibit fluorescence; the absence of fluorescence confirms total decontamination.

Emergency Response & Spill Containment

If a spill occurs, the protocol must immediately prevent the spread of the halogenated dust and protect personnel from inhalation.

G Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing & Transfer (Enclosed Balance) Start->Weigh Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Spill Spill Detected? Reaction->Spill Contain Containment & Cleanup (Universal Binder) Spill->Contain Yes Waste Waste Segregation (Halogenated Organics) Spill->Waste No Contain->Waste Dispose Incineration via Approved Contractor Waste->Dispose

Workflow for the safe handling, spill response, and disposal of halogenated quinolines.

Spill Recovery Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Containment: Cover the powder spill with a damp paper towel (water or ethanol) to suppress dust formation. Do NOT use dry sweeping or combustible materials like sawdust.

  • Collection: Carefully scoop the damp material using a non-sparking tool into a sealable hazardous waste container.

Waste Disposal Logistics

Halogenated organic compounds require strict segregation from general organic waste streams[4].

  • Segregation: Dispose of all solutions, mother liquors, and contaminated consumables (gloves, wipes) in containers explicitly labeled for Halogenated Organic Waste (often designated as Container B in standard laboratory protocols)[4].

  • Causality: The presence of bromine and fluorine atoms dictates that this waste cannot be mixed with non-halogenated solvents. During thermal destruction, halogenated compounds generate hydrobromic (HBr) and hydrofluoric (HF) acids. Waste disposal contractors must use specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these highly corrosive and toxic byproducts. Mixing this with general waste can destroy standard incinerator linings and release toxic halogen gas into the atmosphere.

References

  • Title: 1698205-69-4 | 8-Bromo-5-fluoroquinoline-2-carbonitrile Source: BLD Pharm URL
  • Title: Quinoline-2-carbonitrile | C10H6N2 | CID 74031 Source: PubChem - NIH URL
  • Title: Quinoline CAS 91-22-5 | 802407 Source: Merck Millipore URL
  • Title: A Phytochemical-Halogenated Quinoline Combination Therapy Strategy for the Treatment of Pathogenic Bacteria Source: PubMed - NIH URL

Sources

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